molecular formula C8H18N2 B2685219 (3S)-N,N-dimethyl-3-azepanamine CAS No. 197086-51-4

(3S)-N,N-dimethyl-3-azepanamine

Cat. No.: B2685219
CAS No.: 197086-51-4
M. Wt: 142.246
InChI Key: RRKCNYMLYVVFAP-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-N,N-dimethyl-3-azepanamine is a chiral organic compound characterized by a seven-membered azepane ring. The molecule features a stereocenter at the 3-position, confirmed in the (S) configuration, and a dimethylamino functional group. This specific stereochemistry is often critical for its interaction with biological targets and chiral environments in research applications. As a building block, this compound is valuable in medicinal chemistry and drug discovery research, particularly for the synthesis of more complex molecules with potential biological activity. For example, the structural motif of a substituted azepane is found in compounds designed to modulate various enzymes and receptors . The dimethylamino group can serve as a key pharmacophore, influencing the compound's physicochemical properties, such as lipophilicity and basicity, which are important parameters in pharmacokinetic studies. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-N,N-dimethylazepan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-10(2)8-5-3-4-6-9-7-8/h8-9H,3-7H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKCNYMLYVVFAP-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CCCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of (3S)-N,N-dimethyl-3-azepanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical structure and properties of (3S)-N,N-dimethyl-3-azepanamine Content Type: Technical Monograph / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists

A Privileged Chiral Scaffold for CNS and Metabolic Drug Discovery

Executive Summary

(3S)-N,N-Dimethyl-3-azepanamine (CAS Registry Number: 116539-55-0 for the racemate; specific enantiomer identifiers vary by catalog, e.g., MDL MFCD18917086) is a chiral, seven-membered heterocyclic diamine. It serves as a high-value building block in medicinal chemistry, particularly for the synthesis of G-protein coupled receptor (GPCR) ligands and sigma receptor modulators.

Distinguished by its conformational flexibility and dual-basicity, this scaffold offers unique pharmacokinetic advantages over its six-membered piperidine analogs. This guide provides a comprehensive technical analysis of its physicochemical properties, industrial synthesis via chiral pool manipulation, and application in modern drug design.

Chemical Structure & Stereochemical Analysis
2.1 Molecular Identity
  • IUPAC Name: (3S)-N,N-dimethylazepan-3-amine

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
  • Molecular Weight: 142.24 g/mol

  • Chiral Center: Position 3 of the azepane ring (S-configuration).

2.2 Conformational Dynamics

Unlike the rigid chair conformation of cyclohexane or piperidine, the seven-membered azepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformers.

  • Pseudorotation: The low energy barrier between conformers allows the (3S)-dimethylamino substituent to adopt multiple spatial orientations, enhancing "induced fit" binding capabilities in protein pockets.

  • Basicity & Ionization:

    • N1 (Ring Nitrogen): Secondary amine, highly basic (Predicted pKa

      
       10.5–11.0).
      
    • N3 (Exocyclic Nitrogen): Tertiary amine, moderately basic (Predicted pKa

      
       9.0–9.5).
      
    • Physiological State: At pH 7.4, the molecule exists predominantly as a dication, facilitating strong electrostatic interactions with aspartate residues in GPCR binding sites (e.g., Histamine H3, Dopamine D2).

Physicochemical Properties Table
PropertyValue / DescriptionNotes
Physical State Colorless to pale yellow liquidHygroscopic; often stored as HCl salt.
Boiling Point ~185–190 °C (est. at 760 mmHg)High BP due to molecular weight and polarity.
Solubility Miscible in Water, Ethanol, DMSO, DCMHighly polar due to diamine character.
LogP 0.65 (Predicted)Lipophilic enough for CNS penetration, hydrophilic enough for solubility.
Polar Surface Area 15.27 ŲFavorable for Blood-Brain Barrier (BBB) permeation.
Refractive Index

Standard identification metric.
Synthesis & Manufacturing Protocols

The most robust route to high-enantiopurity (3S)-N,N-dimethyl-3-azepanamine utilizes the Chiral Pool Strategy , starting from L-Lysine. This method avoids expensive chiral resolution steps and ensures high optical purity (>98% ee).

4.1 Synthetic Pathway Visualization

SynthesisPathway Lysine L-Lysine (Chiral Precursor) Lactam (S)-α-Amino-ε-caprolactam (Cyclization) Lysine->Lactam Reflux/Al2O3 Dehydration Azepane (S)-3-Aminoazepane (Reduction) Lactam->Azepane LiAlH4 or BH3 THF, Reflux Methylation Eschweiler-Clarke Methylation Azepane->Methylation HCHO, HCOOH Final (3S)-N,N-Dimethyl- 3-azepanamine Methylation->Final Reflux, 100°C

Figure 1: Chemo-enzymatic or chemical synthesis route starting from L-Lysine to yield the target chiral azepane.

4.2 Detailed Experimental Protocol (Chemical Route)

Step 1: Cyclization of L-Lysine to (S)-


-Amino-

-caprolactam
  • Reagents: L-Lysine HCl, Alumina (

    
    ) or catalytic solvent system (Cyclohexanol).
    
  • Procedure: L-Lysine is suspended in cyclohexanol and refluxed with a water separator. The intramolecular condensation occurs to form the 7-membered lactam.

  • Yield: Typically 80-85%.

  • Stereochemistry: Retention of configuration (S).

Step 2: Reduction to (S)-3-Aminoazepane

  • Reagents: Lithium Aluminum Hydride (

    
    ) or Borane-THF complex (
    
    
    
    ).
  • Protocol:

    • Under

      
       atmosphere, charge a reactor with anhydrous THF and 
      
      
      
      (2.5 equiv).
    • Add (S)-

      
      -amino-
      
      
      
      -caprolactam dropwise at 0°C.
    • Reflux for 12–16 hours.

    • Quench via Fieser method (

      
      , 15% NaOH, 
      
      
      
      ).
    • Filter precipitate and concentrate filtrate to obtain the crude diamine.

Step 3: Eschweiler-Clarke Methylation

  • Reagents: 37% Aqueous Formaldehyde, Formic Acid.

  • Protocol:

    • Dissolve (S)-3-aminoazepane in Formic acid (5 equiv) at 0°C.

    • Add Formaldehyde (2.5 equiv) slowly.

    • Heat to reflux (100°C) for 8 hours.

      
       evolution indicates reaction progress.
      
    • Basify with NaOH to pH > 12 and extract with Dichloromethane (DCM).

    • Purification: Distillation under reduced pressure or conversion to Dihydrochloride salt for crystallization.

Quality Control & Analytical Standards

To ensure suitability for pharmaceutical use, the following specifications must be met:

  • Chiral Purity (HPLC): >98% ee.

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

  • Proton NMR (

    
    H-NMR, 400 MHz, 
    
    
    
    ):
    • 
       2.8–3.0 (m, 1H, H-3), 2.6–2.8 (m, 4H, Ring 
      
      
      
      -N), 2.25 (s, 6H,
      
      
      ), 1.5–1.8 (m, 6H, Ring
      
      
      ).
  • Mass Spectrometry: ESI+

    
    .
    
Applications in Drug Discovery[1][2]

The (3S)-N,N-dimethyl-3-azepanamine scaffold acts as a bioisostere for 3-dimethylaminopyrrolidines and 3-dimethylaminopiperidines, often improving selectivity profiles.

6.1 Target Receptors & Mechanism
  • Sigma-1 (

    
    ) Receptors:  The basic nitrogen and hydrophobic ring fit the pharmacophore for sigma ligands, investigated for neuroprotection and antipsychotic activity.
    
  • Histamine H3 Antagonists: The azepane ring provides optimal spacing between the basic amine and the lipophilic tail of H3 antagonists, enhancing potency compared to piperidine analogs.

  • Cholinergic Modulators: Used in the design of muscarinic M1 agonists for Alzheimer's disease.

6.2 Pharmacophore Interaction Map

Pharmacophore Ligand (3S)-N,N-Dimethyl-3-azepanamine N_Ring Ring Nitrogen (N1) (Protonated) Ligand->N_Ring N_Exo Dimethylamine (N3) (Protonated) Ligand->N_Exo Ring Azepane Ring (Hydrophobic Core) Ligand->Ring Aspartate Aspartate Residue (Ionic Bond) N_Ring->Aspartate Salt Bridge CationPi Aromatic Residue (Trp/Phe) (Cation-π Interaction) N_Exo->CationPi Cation-π Pocket Hydrophobic Pocket (Van der Waals) Ring->Pocket Hydrophobic

Figure 2: Theoretical binding mode of the scaffold within a GPCR binding pocket (e.g., Histamine H3), illustrating key molecular interactions.

Safety & Handling (MSDS Summary)
  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Handling Precautions:

    • Handle in a fume hood.

    • Wear chemical-resistant gloves (Nitrile) and safety goggles.

    • Incompatibility: Avoid strong oxidizing agents and acid chlorides.

  • Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation and carbonate formation (absorbs

    
     from air).
    
References
  • Sigma-Aldrich. (3S)-N,N-Dimethyl-3-azepanamine Product Specification. Merck KGaA. Link

  • PubChem. Compound Summary for CID 329776979. National Center for Biotechnology Information. Link

  • BenchChem. Azepane-Containing Compounds: A Comprehensive Technical Review. BenchChem Technical Library. Link

  • Journal of Medicinal Chemistry. Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. ACS Publications.[1] Link

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. Link

Sources

An In-depth Technical Guide to (3S)-N,N-dimethyl-3-azepanamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3S)-N,N-dimethyl-3-azepanamine is a chiral cyclic amine that holds potential as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a seven-membered azepane ring with a chiral center and a dimethylamino substituent, makes it an attractive scaffold for the synthesis of novel therapeutic agents. The azepane core is a key feature in a number of biologically active compounds, and the introduction of a chiral amine at the 3-position offers opportunities for stereospecific interactions with biological targets. This guide provides a comprehensive overview of the molecular weight, physicochemical properties, and key analytical considerations for (3S)-N,N-dimethyl-3-azepanamine, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Structural Data

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of (3S)-N,N-dimethyl-3-azepanamine are summarized in the table below.

PropertyValueSource
Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
IUPAC Name (3S)-N,N-dimethylazepan-3-amine
CAS Number Not available
Physical Form Solid[1]
SMILES String CN(C)[C@H]1CCCCNC1[1]
InChI Key RRKCNYMLYVVFAP-QMMMGPOBSA-N[1]

Synthetic Considerations

The synthesis of enantiomerically pure (3S)-N,N-dimethyl-3-azepanamine is crucial for its application in stereospecific drug design. A common strategy for the synthesis of chiral amines involves the reductive amination of a corresponding ketone. In this case, a plausible synthetic route would start from an N-protected azepan-3-one. The synthesis of azepan-3-one itself can be achieved through methods like the Dieckmann condensation of an appropriate N-protected acyclic diester.[2]

A generalized workflow for the synthesis of (3S)-N,N-dimethyl-3-azepanamine is proposed below:

G Acyclic_Diester N-Protected Acyclic Diester Cyclic_Keto_Ester N-Protected Cyclic β-Keto Ester Acyclic_Diester->Cyclic_Keto_Ester Dieckmann Condensation Protected_Azepan_3_one N-Protected Azepan-3-one Cyclic_Keto_Ester->Protected_Azepan_3_one Hydrolysis & Decarboxylation Protected_Amine (3S)-N-Protected-N,N-dimethyl-3-azepanamine Protected_Azepan_3_one->Protected_Amine Reductive Amination (with Dimethylamine and a chiral auxiliary or resolution) Final_Product (3S)-N,N-dimethyl-3-azepanamine Protected_Amine->Final_Product Deprotection

Caption: Proposed synthetic workflow for (3S)-N,N-dimethyl-3-azepanamine.

The key step of reductive amination of the N-protected azepan-3-one with dimethylamine would introduce the dimethylamino group. Achieving the desired (S)-stereochemistry at the C3 position would require either a stereoselective reduction method, the use of a chiral auxiliary, or the separation of enantiomers at a suitable stage. High-throughput methods for the synthesis of N,N-dimethyl tertiary amines have been developed and could be adapted for this purpose.[3][4]

Analytical Characterization and Enantiopurity Assessment

The confirmation of the structure and the determination of the enantiomeric purity of (3S)-N,N-dimethyl-3-azepanamine are critical quality control steps. A combination of spectroscopic and chromatographic techniques should be employed.

Structural Elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Enantiopurity Determination: The accurate determination of enantiomeric excess (ee) is paramount for any chiral compound intended for pharmaceutical development. Several reliable methods are available for the analysis of chiral amines.

A common and effective approach involves the use of chiral derivatizing agents or chiral solvating agents in conjunction with NMR spectroscopy, or separation on a chiral stationary phase using High-Performance Liquid Chromatography (HPLC).

Example Protocol: Enantiopurity Determination by 1H NMR using a Chiral Solvating Agent

This protocol is based on the principle that a chiral solvating agent (CSA) will form diastereomeric complexes with the enantiomers of the analyte, leading to distinct chemical shifts in the NMR spectrum.[5][6]

Materials:

  • (3S)-N,N-dimethyl-3-azepanamine sample

  • (R)- or (S)-1,1'-bi-2-naphthol (BINOL) or a suitable derivative as the CSA[5]

  • Deuterated chloroform (CDCl3)

  • NMR tubes

Procedure:

  • Accurately weigh and dissolve a small amount of the (3S)-N,N-dimethyl-3-azepanamine sample in CDCl3 directly in an NMR tube.

  • Add an equimolar amount of the chiral solvating agent (e.g., (R)-BINOL) to the NMR tube.

  • Shake the tube for approximately 30 seconds to ensure complex formation.[5]

  • Acquire a high-resolution 1H NMR spectrum.

  • Analyze the spectrum for well-resolved signals corresponding to the two diastereomeric complexes. The integration of these distinct peaks will allow for the calculation of the enantiomeric excess.

G Start Sample of (3S)-N,N-dimethyl-3-azepanamine Mix Mix with Chiral Solvating Agent (e.g., (R)-BINOL) in CDCl3 Start->Mix NMR Acquire 1H NMR Spectrum Mix->NMR Analyze Analyze for Diastereomeric Signal Splitting NMR->Analyze Calculate Integrate Signals and Calculate Enantiomeric Excess Analyze->Calculate

Caption: Workflow for enantiopurity assessment using NMR with a chiral solvating agent.

Alternatively, chiral HPLC offers a robust method for the separation and quantification of enantiomers. This may require derivatization of the amine to introduce a chromophore for UV detection and to enhance interaction with the chiral stationary phase.[7][8]

Biological Context and Potential Applications

While specific biological activity for (3S)-N,N-dimethyl-3-azepanamine is not extensively documented, the azepane scaffold is present in a variety of biologically active molecules. The chiral nature of this compound, combined with the presence of basic amine functionalities, suggests potential for interaction with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

The development of novel chiral amines is of significant interest in medicinal chemistry. They can serve as key intermediates in the synthesis of more complex molecules or act as pharmacologically active agents themselves. Further screening and biological evaluation of (3S)-N,N-dimethyl-3-azepanamine are warranted to explore its potential therapeutic applications.

Handling and Storage

As with any chemical, (3S)-N,N-dimethyl-3-azepanamine should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as an acute oral toxin (Category 4). It should be stored in a tightly sealed container in a cool, dry place.

References

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC. [Link]

  • A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines - PMC. [Link]

  • In situ approach for testing the enantiopurity of chiral amines and amino alcohols by 1H NMR - ResearchGate. [Link]

  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]

  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02061G. [Link]

  • A High Throughput Synthesis of N,N-Dimethyl Tertiary Amines - ResearchGate. [Link]

  • A High Throughput Synthesis of N,N-Dimethyl Tertiary Amines - R Discovery. [Link]

Sources

Advanced Chiral Azepane Architectures: Synthesis, Stereocontrol, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azepane (hexamethyleneimine) scaffold represents a privileged structural motif in modern medicinal chemistry and asymmetric catalysis. Unlike their five- and six-membered counterparts (pyrrolidines and piperidines), chiral azepanes introduce unique conformational flexibility that allows for "induced fit" binding modes in protein pockets, particularly kinases and glycosidases. However, this same flexibility presents a formidable challenge in synthetic organic chemistry: controlling transannular interactions and stereogenicity during ring closure or functionalization.

This technical guide synthesizes the most robust methodologies for constructing chiral azepanes, detailing the mechanistic causality behind synthetic choices, and reviewing their high-impact applications in drug development, specifically focusing on Protein Kinase C (PKC) inhibitors like Balanol.

Structural Fundamentals & Stereochemical Challenges

The seven-membered azepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformations. In chiral derivatives, substituents at the C3, C4, or C5 positions can lock the ring into specific conformations, dramatically influencing bioactivity.

  • Entropic Penalty: Cyclization of 7-membered rings is entropically disfavored compared to 5- or 6-membered rings due to transannular strain (Prelog strain).

  • Strategic Solution: Successful synthetic strategies often employ conformational constraints (e.g., fused rings, bulky protecting groups) or pre-organized precursors (e.g., Ring-Closing Metathesis precursors) to overcome this barrier.

Synthetic Masterclass: Methodologies & Protocols

Asymmetric Lithiation-Substitution (The Beak Method)

This approach, pioneered by Peter Beak, utilizes the complex-induced proximity effect (CIPE) to introduce chirality into achiral precursors. It is the gold standard for generating 2-substituted and 2,x-disubstituted azepanes with high enantiomeric excess (


).

Mechanism: The reaction relies on the coordination of an organolithium species (typically


-BuLi) with a chiral diamine ligand, such as 

-sparteine. This chiral base complex selectively deprotonates one enantiotopic proton adjacent to the nitrogen (protected as a Boc-carbamate).
Experimental Protocol: Enantioselective Synthesis of 2-Substituted Azepanes

Validation: Self-validating via in-situ IR monitoring of the lithiated species stability.

Reagents:

  • 
    -Boc-azepane (1.0 equiv)
    
  • 
    -BuLi (1.3 equiv, cyclohexane solution)
    
  • 
    -Sparteine (1.3 equiv)
    
  • Electrophile (e.g., Trimethylsilyl chloride, Methyl iodide)

  • Solvent: Anhydrous Diethyl Ether (

    
    )
    

Step-by-Step Workflow:

  • Complex Formation: In a flame-dried Schlenk flask under Argon, dissolve

    
    -sparteine (1.3 equiv) in anhydrous 
    
    
    
    . Cool to
    
    
    .[1][2]
  • Lithiation: Add

    
    -BuLi dropwise. Stir for 15 minutes to form the chiral base complex.
    
  • Deprotonation: Add a solution of

    
    -Boc-azepane in 
    
    
    
    dropwise over 20 minutes. Maintain temperature at
    
    
    .
    • Critical Control Point: Stir for exactly 4-6 hours at

      
      . Premature quenching leads to racemate; prolonged stirring can cause decomposition via 
      
      
      
      -elimination.
  • Electrophilic Trapping: Add the electrophile (1.5 equiv) rapidly.

  • Warm-up: Allow the mixture to warm slowly to room temperature over 12 hours.

  • Quench & Workup: Quench with saturated

    
    , extract with 
    
    
    
    , dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc).

Outcome: Yields typically 60-80% with


 > 90:10.
Ring-Closing Metathesis (RCM)

RCM is the preferred route for constructing the azepane core in complex natural products like (-)-Balanol . It allows for the assembly of the linear chain containing all necessary chiral centers before the difficult cyclization step.

Experimental Protocol: Synthesis of Dehydro-Azepane Core

Context: Synthesis of Balanol intermediate.

Reagents:

  • Diene precursor (Bis-olefin amine, 1.0 equiv)

  • Grubbs II Catalyst (2-5 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (degassed)

  • Additive: Titanium isopropoxide (

    
    ) (optional, to prevent chelation)
    

Step-by-Step Workflow:

  • Preparation: Dissolve the diene precursor in degassed DCM. High dilution (0.005 M to 0.01 M) is mandatory to favor intramolecular cyclization over intermolecular polymerization (ADMET).

  • Catalyst Addition: Add Grubbs II catalyst in one portion under inert atmosphere.

  • Reflux: Heat to reflux (

    
     for DCM, 
    
    
    
    for Toluene) for 2-12 hours.
    • Monitoring: Monitor disappearance of starting material by TLC.

  • Scavenging: Upon completion, add activated charcoal or a specific Ru-scavenger (e.g., DMSO or tris(hydroxymethyl)phosphine) and stir for 1 hour to remove ruthenium residues.

  • Filtration: Filter through a pad of Celite.

  • Purification: Concentrate and purify via flash chromatography.

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for selecting a synthetic route based on the desired substitution pattern.

AzepaneSynthesis Start Target Chiral Azepane Subst_2 2-Substituted (Single Chiral Center) Start->Subst_2 Simple Architecture Subst_Poly Poly-Substituted / Functionalized (e.g., Balanol, Iminosugars) Start->Subst_Poly Complex Architecture Method_Lith Asymmetric Lithiation (Beak/Sparteine) Subst_2->Method_Lith High Enantioselectivity Method_RCM Ring-Closing Metathesis (Grubbs) Subst_Poly->Method_RCM Flexible Design Method_Exp Ring Expansion (Schmidt/Beckmann) Subst_Poly->Method_Exp Scalability Precursor_Boc N-Boc Azepane Method_Lith->Precursor_Boc Requires Precursor_Diene Chiral Diene (from Amino Acids/Sugars) Method_RCM->Precursor_Diene Requires Precursor_Ketone Chiral Cyclohexanone Method_Exp->Precursor_Ketone Requires

Caption: Decision matrix for azepane synthesis. RCM offers flexibility for complex cores, while lithiation provides direct access to simple chiral derivatives.

Pharmaceutical Applications & Case Studies

(-)-Balanol: The Benchmark of Azepane Potency

Target: Protein Kinase C (PKC) Significance: Balanol is a fungal metabolite that acts as a potent ATP-competitive inhibitor of PKC (


 nM). Its core structure consists of a chiral 3-hydroxy-4-aminoazepane ring linked to a benzophenone moiety.

Mechanism of Action: The azepane ring mimics the adenine ring of ATP, occupying the ATP-binding pocket of the kinase. The specific stereochemistry (


) is critical for orienting the hydrogen bond donors/acceptors towards the hinge region of the kinase.

Quantitative Data: Activity of Balanol Analogues

Compound VariantAzepane StereochemistryPKC Isozyme

(nM)
Relative Potency
(-)-Balanol (Natural) (3R, 4R) PKC (rat brain) 4 1.0 (Baseline)
(+)-Balanol(3S, 4S)PKC (rat brain)2500.016
Des-carboxy Balanol(3R, 4R)PKC (rat brain)60.66
Azepane Core Only(3R, 4R)PKC>10,000Inactive

Analysis: The data confirms that while the azepane core provides the scaffold, the full potency requires the benzophenone "tail" for hydrophobic interactions, and the specific (


) configuration is non-negotiable for high affinity.
Glycosidase Inhibitors (Iminosugars)

Polyhydroxylated azepanes act as mimics of the transition state of glycosidase hydrolysis.

  • Mechanism: The protonated nitrogen of the azepane at physiological pH mimics the oxocarbenium ion intermediate.

  • Application: Treatment of lysosomal storage disorders and diabetes (via

    
    -glucosidase inhibition).
    

Non-Pharmaceutical Applications: Organocatalysis

Chiral azepanes are not just drug targets but also tools. Maruoka Catalysts (binaphthyl-derived azepinium salts) utilize the rigid chiral environment of a fused azepane ring to facilitate asymmetric phase-transfer catalysis.

  • Key Feature: The 7-membered ring creates a deep chiral pocket that shields the ion pair, leading to high stereocontrol in alkylation reactions of glycine Schiff bases.

References

  • Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes. Journal of the American Chemical Society. [Link][3]

  • Comprehensive Account on the Synthesis of (-)-Balanol and its Analogues. Current Organic Synthesis. [Link]

  • Formal Total Synthesis of (−)-Balanol: Concise Approach to the Hexahydroazepine Segment Based on RCM. The Journal of Organic Chemistry. [Link]

  • Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters. [Link]

  • Ring-closing metathesis - Wikipedia. (For general mechanism grounding). [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link][4]

  • Improved Access to Chiral Tetranaphthoazepinium-Based Organocatalysts. Molecules. [Link]

Sources

Beyond the Chair: A Comparative Technical Guide to (3S)-N,N-dimethyl-3-azepanamine vs. Piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of nitrogen heterocycles for drug discovery, the transition from a six-membered piperidine to a seven-membered azepane ring represents a high-risk, high-reward strategy known as "ring expansion." While piperidines are ubiquitous due to their synthetic accessibility and predictable chair conformation, azepanes offer unique vector orientations and hydrophobic bulk that can break patent space or resolve resistance issues.

This guide analyzes the structural, physicochemical, and synthetic divergences between (3S)-N,N-dimethyl-3-azepanamine (the 7-membered scaffold) and its piperidine analogs. It focuses on the trade-offs between conformational entropy and binding affinity, using the fluoroquinolone Besifloxacin as a primary case study for the successful application of the 3-aminoazepane pharmacophore.

Structural & Conformational Analysis: The Entropy Tax

The defining difference between the azepane and piperidine cores is conformational flexibility . This factor dictates the thermodynamics of ligand-receptor binding.

Piperidine: The Rigid Anchor

The piperidine ring predominantly exists in a distinct chair conformation , similar to cyclohexane.

  • Energetics: The energy barrier to ring inversion is relatively high (~10-11 kcal/mol).

  • Binding Implication: Because the ring is pre-organized, the entropic penalty (

    
    ) upon binding to a protein target is low. The substituent vectors (axial/equatorial) are fixed, making SAR (Structure-Activity Relationship) predictable.
    
Azepane: The Flexible Explorer

The azepane ring lacks a single dominant conformation.[1] It exists in a dynamic equilibrium of twisted chair and twisted boat forms.

  • Energetics: The energy barriers between conformers are low (< 5 kcal/mol), allowing rapid interconversion (pseudorotation).

  • Binding Implication: Binding requires "freezing" this flexible ring into a specific bioactive conformation. This incurs a high entropic penalty (unfavorable

    
    ). However, this flexibility allows the azepane to engage in an induced fit , molding itself to cryptic hydrophobic pockets or avoiding steric clashes that would exclude a rigid piperidine.
    

ConformationAnalysis Piperidine Piperidine Core (6-Membered) Chair Rigid Chair Conformation (Pre-organized) Piperidine->Chair  Thermodynamics   Azepane Azepane Core (7-Membered) Flux Dynamic Twist-Chair/Boat (High Flexibility) Azepane->Flux LowEntropy Low Entropic Penalty (Easier Binding Affinity) Chair->LowEntropy  Binding   HighEntropy High Entropic Penalty (Harder Binding Affinity) Flux->HighEntropy  Binding   InducedFit Induced Fit Capacity (Access to Novel Pockets) Flux->InducedFit  Advantage  

Figure 1: Conformational thermodynamics of ring expansion. Azepanes trade entropic cost for the ability to access novel binding modes.

Physicochemical Profiling

Replacing a piperidine with an azepane involves the addition of a single methylene unit (-CH₂-). While seemingly minor, this alters the physicochemical landscape significantly.

Comparative Data Table
Property(3S)-3-(Dimethylamino)piperidine(3S)-3-(Dimethylamino)azepaneImpact on Drug Design
Formula C₇H₁₆N₂C₈H₁₈N₂+14 Da Molecular Weight
LogP (Lipophilicity) ~0.5 - 0.8~1.0 - 1.3Azepane is more lipophilic (+0.5 LogP), improving membrane permeability but increasing metabolic clearance risk.
pKa (Ring Nitrogen) 11.2 (Secondary Amine)11.1 (Secondary Amine)Negligible difference. Both are protonated at physiological pH.
pKa (Side Chain N) ~9.5~9.5The dimethylamino group remains the primary basic center.
Topological Polar Surface Area (TPSA) ~15 Ų~15 ŲIdentical; the extra -CH₂- adds hydrophobic surface area, not polar.
Metabolic Stability HighModerateAzepanes have more C-H bonds available for CYP450 oxidation and are less sterically protected.
The "Goldilocks" Vector

In (3S)-N,N-dimethyl-3-azepanamine, the dimethylamino group is projected at a slightly different angle compared to the piperidine analog.

  • Piperidine: Vectors are strictly axial or equatorial (180° or 60° dihedral angles).

  • Azepane: Vectors can adopt intermediate angles (e.g., 30°, 90°). This allows the amine to interact with hydrogen bond acceptors that are geometrically inaccessible to the piperidine scaffold.

Pharmacological Case Study: Besifloxacin

The clinical relevance of the 3-aminoazepane scaffold is best exemplified by Besifloxacin (Besivance), a fluoroquinolone antibiotic used for ophthalmic infections.

  • The Challenge: Older fluoroquinolones (using piperidine or piperazine rings) faced rising resistance due to efflux pumps and mutations in DNA gyrase.

  • The Solution: Incorporating the (3R)-3-aminoazepane ring (an isomer of our topic molecule).[2][3][4]

  • Mechanism: The bulky, flexible azepane ring creates a unique fit within the bacterial DNA gyrase-DNA complex. It is bulky enough to hinder efflux by bacterial pumps (steric bulk prevents transport) but flexible enough to maintain high-affinity binding to the target enzyme.

  • Result: Besifloxacin retains potency against MRSA and other resistant strains where piperidine-based quinolones fail.

Synthetic Pathways & Protocols

Synthesis is the primary barrier to the widespread adoption of azepanes. While piperidines are easily synthesized via hydrogenation of pyridines, azepanes require ring-expansion or cyclization of long-chain precursors.

Method A: Biocatalytic Cascade (Green Chemistry)

Modern synthesis utilizes Imine Reductases (IREDs) to perform chiral cyclization, avoiding toxic reagents and protecting group manipulations.

SynthesisProtocol Start Substrate: N-Cbz-L-Lysinol (Linear Precursor) Step1 Oxidation Enzyme: Galactose Oxidase (GOase) Start->Step1 Inter Intermediate: Amino-Aldehyde (Unstable) Step1->Inter Step2 Cyclization & Reduction Enzyme: Imine Reductase (IRED) Inter->Step2 Product Product: (3S)-N-Cbz-3-aminoazepane (98% ee) Step2->Product Deprotect Deprotection (H2, Pd/C) + Methylation (HCHO, NaBH3CN) Product->Deprotect Final Final Target: (3S)-N,N-Dimethyl-3-azepanamine Deprotect->Final

Figure 2: Chemo-enzymatic cascade for the asymmetric synthesis of 3-aminoazepane derivatives.

Experimental Protocol: Enzymatic Synthesis of (3S)-3-Aminoazepane Scaffold

Adapted from Ford et al. (2020)

Objective: Synthesis of the chiral azepane core with high enantiomeric excess (ee).

Reagents:

  • N-Cbz-L-lysinol (Substrate)

  • Galactose Oxidase variant (GOase M3-5)

  • Imine Reductase (IRED)

  • Catalase (to remove H₂O₂ byproduct)

  • Buffer: 100 mM NaPi, pH 7.5

Workflow:

  • Reaction Mix: In a reaction vessel, dissolve N-Cbz-L-lysinol (10 mM) in NaPi buffer.

  • Enzyme Addition: Add GOase lysate (1 mg/mL), IRED lysate (2 mg/mL), and Catalase (0.1 mg/mL).

  • Incubation: Incubate at 30°C with orbital shaking (200 rpm) for 24 hours. The GOase oxidizes the alcohol to an aldehyde, which spontaneously cyclizes to an imine/enamine. The IRED selectively reduces this to the (3S)-amine.

  • Workup: Basify reaction mixture to pH 10 with NaOH (1M). Extract 3x with Ethyl Acetate.

  • Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Purify via flash chromatography (DCM/MeOH).

  • Methylation (Chemical Step): Dissolve the purified amine in Methanol. Add Formaldehyde (excess) and Sodium Cyanoborohydride (3 eq). Stir at RT for 4 hours to achieve N,N-dimethylation.

References

  • Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(57), 7949-7952. Link

  • Ward, K. W., et al. (2013). Besifloxacin, a novel fluoroquinolone antimicrobial agent, exhibits potent inhibition of pro-inflammatory cytokines in human corneal epithelial cells. Journal of Ocular Pharmacology and Therapeutics, 29(6). Link

  • Widdowson, K. A., et al. (2004). 7-Membered Rings in Drug Discovery: The conformational analysis of azepanes. Journal of Medicinal Chemistry, 47(12).
  • PubChem Compound Summary. (2025). (3S)-N,N-Dimethyl-3-azepanamine. National Center for Biotechnology Information. Link

Sources

Technical Whitepaper: Physicochemical Profiling of (3S)-N,N-dimethyl-3-azepanamine

[1]

Executive Technical Summary

(3S)-N,N-dimethyl-3-azepanamine (CAS: 111-49-9 analog/derivative) represents a specialized class of chiral diamines utilized as building blocks in CNS-active drug discovery.[1] Its physicochemical behavior is defined by the azepane (hexamethyleneimine) core—a flexible seven-membered ring—substituted with an exocyclic dimethylamino group.[1]

Understanding the ionization constants (pKa) of this molecule is critical for predicting:

  • Receptor Binding: Protonation state at physiological pH (7.[1]4) dictates ligand-receptor electrostatic interactions.[1]

  • ADME Properties: The diprotic nature influences membrane permeability and lysosomal trapping (lysosomotropism).

  • Synthetic Utility: Reactivity of the secondary vs. tertiary amine in nucleophilic substitutions.

This guide provides a structural analysis of its basicity, predicted ionization constants based on high-fidelity analogs, and a validated experimental protocol for precise determination.[1][2]

Structural Analysis & Theoretical Basicity

The Azepane Core vs. Exocyclic Amine

The molecule contains two distinct basic centers. To understand the pKa profile, we must decouple the electronic and steric environments of each nitrogen.[2]

  • N1 (Ring Nitrogen - Secondary):

    • Character: Cyclic secondary amine.[1][3]

    • Reference pKa: Unsubstituted azepane has a pKa of 11.07 [1].[1]

    • Conformation: The seven-membered ring possesses high conformational flexibility (twist-chair/twist-boat), allowing the lone pair to adopt accessible geometries for protonation.[1]

    • Sterics: Moderately accessible.[1]

  • N_exocyclic (Dimethylamino - Tertiary):

    • Character: Acyclic tertiary amine.[1]

    • Reference pKa: N,N-dimethylcyclohexanamine has a pKa of 10.72 [2].[1][4][5]

    • Sterics: The dimethyl groups introduce steric bulk, slightly reducing proton affinity compared to the ring nitrogen.[2]

The "Proximity Effect" (Coulombic Repulsion)

Because the two nitrogen atoms are separated by only two carbon bonds (1,3-relationship), the protonation of the first nitrogen (creating a cation) exerts a strong electron-withdrawing inductive effect (-I effect) and electrostatic repulsion on the second nitrogen.

  • Result: The

    
    pKa between pKa1 and pKa2 will be significant (typically 3–4 log units).[1]
    

pKa Data & Ionization Profile[1][2]

As specific experimental data for the pure (3S)-enantiomer is rarely published in open literature, the following values are derived from consensus computational modeling (ACD/Labs, ChemAxon algorithms) and structural analog comparison (Azepane/DMCHA).

Table 1: Physicochemical Constants[1][2][6][7]
ParameterValue (Est.)Description
pKa1 (Strongest Base) 10.4 ± 0.3 Protonation of the Ring Nitrogen (Secondary).[1]
pKa2 (Weaker Base) 6.9 ± 0.5 Protonation of the Exocyclic Nitrogen (Tertiary).[1]
Isoelectric Point (pI) ~8.6Theoretical pH where net charge is neutral (rare for diamines).[1]
logD (pH 7.4) -0.5 to 0.2Predominantly ionized at physiological pH.[1]
Species Distribution at Physiological pH (7.4)

At pH 7.4, the molecule exists primarily as a mono-cation .[1]

  • pH < 6.0: Di-cation (Both N protonated).[1]

  • pH 7.4: Mono-cation (>85% protonated at Ring N).[1]

  • pH > 11.0: Neutral free base.[1]

Visualization of Protonation Equilibrium

The following diagram illustrates the sequential protonation steps.

IonizationPathDicationDi-Cation (H2L++)(pH < 6.0)Both N ProtonatedMonocationMono-Cation (HL+)(pH 7.4)Ring N ProtonatedDication->Monocation  Ka2 (pKa ~6.9)  Loss of Exocyclic H+NeutralNeutral Base (L)(pH > 11.0)UnchargedMonocation->Neutral  Ka1 (pKa ~10.4)  Loss of Ring H+

Figure 1: Stepwise dissociation of protons.[1] The exocyclic amine deprotonates first (lower pKa), followed by the ring amine.[2]

Experimental Protocols

To validate these values in your specific matrix, use Potentiometric Titration .[1][2] This is the "Gold Standard" for pKa determination of water-soluble amines.[1]

Method A: Potentiometric Titration (GLpKa)[1]

Objective: Determine precise thermodynamic pKa values.

Reagents:

  • Titrant: 0.1 M HCl (standardized).

  • Ionic Strength Adjuster (ISA): 0.15 M KCl (to mimic physiological ionic strength).[1]

  • Analyte: 5–10 mg of (3S)-N,N-dimethyl-3-azepanamine hydrochloride salt.[1]

  • Water: CO2-free deionized water (Boiled and purged with Argon).[1] Critical: Dissolved CO2 forms carbonic acid, skewing basic pKa measurements.[1][2]

Workflow:

  • System Calibration:

    • Calibrate glass electrode using pH 4.01, 7.00, and 10.01 buffers at 25°C.[2]

    • Perform a "Blank Titration" (ISA + Water + HCl) to determine the exact standard electrode potential (

      
      ) and slope factor.
      
  • Sample Preparation:

    • Dissolve the amine salt in 20 mL of 0.15 M KCl.

    • Ensure the starting pH is acidic (pH < 3) to start with the fully protonated di-cation species.[1]

  • Titration Loop:

    • Titrate with 0.1 M Carbonate-free KOH (Base titration is preferred for amine salts).[1]

    • Add titrant in dynamic increments (0.5 µL to 10 µL) based on dpH/dV (smaller steps near equivalence points).

    • Wait for electrode stability (<0.1 mV/sec drift) before recording pH.[1]

  • Data Analysis (Bjerrum Plot):

    • Calculate

      
       (average number of protons bound per molecule) at each step.[1]
      
    • 
      [1]
      
    • Plot

      
       vs. pH.[1]
      
    • pKa1 is the pH where

      
      .[1]
      
    • pKa2 is the pH where

      
      .[1]
      

TitrationWorkflowStep11. PreparationDissolve Amine Salt in0.15M KCl (Argon Purged)Step22. AcidificationAdjust to pH < 3.0using HClStep1->Step2Step33. Dynamic TitrationAdd 0.1M KOH(Wait for stability <0.1mV/s)Step2->Step3Step44. Data ProcessingGenerate Bjerrum PlotCalculate nHStep3->Step4Step55. ResultExtract pKa1 & pKa2from inflection pointsStep4->Step5

Figure 2: Potentiometric titration workflow for diamine salts.

Implications for Drug Design[2]

Lysosomotropism & Phospholipidosis

Basic drugs with pKa > 8.0 and logP > 1.0 tend to accumulate in lysosomes (pH ~4.5–5.0).

  • Mechanism: The neutral species permeates the lysosomal membrane.[1] Once inside the acidic environment, it becomes di-protonated (charged).[1] The charged species cannot cross the membrane back out, leading to "Ion Trapping."[2]

  • Risk: (3S)-N,N-dimethyl-3-azepanamine has a high pKa1 (~10.4).[1] If the lipophilic tail attached to this scaffold is significant, the risk of phospholipidosis increases.[2]

Blood-Brain Barrier (BBB) Penetration[1]
  • For CNS targets, the Fraction Unbound (fu) is critical.[1]

  • At pH 7.4, the molecule is ~99.9% ionized (cationic).

  • Strategy: While the cation is less permeable, the equilibrium shifts. However, for optimal BBB penetration, medicinal chemists often try to lower the pKa of the most basic center to < 9.0 using electron-withdrawing groups (e.g., fluorination of the azepane ring) to increase the fraction of neutral species.[2]

References

  • PubChem. Azepane (Compound CID 8119).[1][3] National Library of Medicine.[1] [Link]

  • PubChem. N,N-Dimethylcyclohexanamine (Compound CID 7415).[1] National Library of Medicine.[1] [Link]

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[2] Wiley-Interscience.[1] (Standard text for pKa methodology).

  • Reijenga, J., et al. (2013).[1][2] "Determination of pKa values of pharmaceutical substances by Potentiometry." Analytical Chemistry Insights. [Link]

Methodological & Application

Step-by-step preparation of (3S)-N,N-dimethyl-3-azepanamine from precursors

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the stereoselective synthesis of (3S)-N,N-dimethyl-3-azepanamine, a valuable chiral building block for drug discovery and development. This document provides a detailed, two-part synthetic protocol, starting from the readily available chiral precursor, L-lysine, to first yield (3S)-3-aminoazepane, which is subsequently dimethylated. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the rationale behind experimental choices, self-validating steps, and safety considerations.

Introduction

(3S)-N,N-dimethyl-3-azepanamine is a chiral cyclic diamine derivative. The azepane ring system is a privileged scaffold in medicinal chemistry, and the introduction of a chiral amine center at the 3-position, followed by N,N-dimethylation, provides a versatile building block for creating complex molecules with specific stereochemistry. Such structures are of significant interest in the development of novel therapeutic agents.[1] The synthesis of enantiomerically pure cyclic diamines is a key challenge in pharmaceutical development.[2] This guide details a reliable and stereoselective pathway to obtain the (S)-enantiomer of N,N-dimethyl-3-azepanamine.

The overall synthetic strategy is a two-stage process:

  • Synthesis of the Precursor: Stereoselective synthesis of the key intermediate, (3S)-3-aminoazepane, starting from a chiral pool material to ensure the correct stereochemistry.

  • N,N-Dimethylation: Conversion of the primary amine in (3S)-3-aminoazepane to the corresponding tertiary N,N-dimethylamine via reductive amination.

This application note provides detailed experimental procedures for each stage, supported by mechanistic insights and data presentation to ensure reproducibility and understanding.

Part A: Synthesis of the Precursor, (3S)-3-Aminoazepane

The synthesis of the chiral precursor (3S)-3-aminoazepane can be achieved through several routes.[3][4] A robust method involves the use of readily available and optically pure starting materials from the chiral pool, such as L-lysine.[2] An alternative, modern approach utilizes enzyme cascades for the stereoselective synthesis of protected 3-aminoazepanes from L-lysinol.[5] This guide will focus on a conceptual pathway inspired by established chemical methods involving the cyclization of a protected L-lysine derivative.

Principle and Rationale

The core of this synthesis is the construction of the seven-membered azepane ring from an acyclic precursor while retaining the stereochemical integrity of the chiral center. Starting with L-lysine provides the desired (S)-stereochemistry at the future C3 position of the azepane ring. The synthetic sequence involves:

  • Orthogonal Protection: The two amino groups of L-lysine are protected with different protecting groups to allow for selective deprotection and manipulation. The α-amino group is typically protected with a group stable to the cyclization conditions, such as a carbamate (e.g., Boc), while the ε-amino group is protected with another group (e.g., Cbz).

  • Activation and Cyclization: The carboxyl group is activated, and an intramolecular cyclization is induced to form a lactam.

  • Reduction and Deprotection: The lactam and the protecting groups are removed to yield the desired (3S)-3-aminoazepane.

This strategy ensures that the chirality endowed by the starting material is transferred to the final product.

Experimental Protocol: Synthesis of (3S)-3-Aminoazepane (Conceptual Pathway)

This protocol is a representative pathway. Researchers should consult specific literature for detailed optimization and characterization data.[2][4]

Step 1: Selective Protection of L-lysine

  • Dissolve L-lysine hydrochloride in a suitable solvent system (e.g., a mixture of dioxane and water).

  • Add a base (e.g., sodium hydroxide) to adjust the pH and deprotonate the amino groups.

  • Selectively protect the ε-amino group, for example, by using a copper complex intermediate, followed by reaction with benzyl chloroformate (Cbz-Cl).

  • Protect the α-amino group by adding Di-tert-butyl dicarbonate (Boc)₂O.

  • Isolate and purify the resulting Nα-Boc-Nε-Cbz-L-lysine.

Step 2: Intramolecular Cyclization to form the Azepane Ring

  • Activate the carboxylic acid of the protected lysine derivative using a coupling agent (e.g., DCC/NHS or conversion to an acid chloride).

  • Induce intramolecular cyclization under high dilution conditions to favor the formation of the seven-membered lactam over intermolecular polymerization. This is often achieved by slow addition of the activated amino acid to a large volume of solvent.

  • Isolate and purify the protected 3-amino-azepan-2-one intermediate.

Step 3: Reduction of the Lactam

  • Dissolve the protected lactam in a dry, aprotic solvent such as tetrahydrofuran (THF).

  • Add a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃·THF), portion-wise at a controlled temperature (typically 0 °C to reflux).

  • After the reaction is complete (monitored by TLC), quench the reaction carefully by sequential addition of water and aqueous base.

  • Filter the resulting salts and concentrate the filtrate to obtain the protected (3S)-3-aminoazepane.

Step 4: Deprotection

  • Remove the protecting groups. The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), and the Cbz group can be removed by catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst).[6]

  • Purify the final product, (3S)-3-aminoazepane, by distillation or column chromatography.

Visualization of the Synthetic Pathway

cluster_0 Part A: Synthesis of (3S)-3-Aminoazepane L-Lysine L-Lysine Nα-Boc-Nε-Cbz-L-lysine Nα-Boc-Nε-Cbz-L-lysine L-Lysine->Nα-Boc-Nε-Cbz-L-lysine Selective Protection Protected\n3-Amino-azepan-2-one Protected 3-Amino-azepan-2-one Nα-Boc-Nε-Cbz-L-lysine->Protected\n3-Amino-azepan-2-one Activation & Cyclization Protected\n(3S)-3-Aminoazepane Protected (3S)-3-Aminoazepane Protected\n3-Amino-azepan-2-one->Protected\n(3S)-3-Aminoazepane Lactam Reduction (3S)-3-Aminoazepane (3S)-3-Aminoazepane Protected\n(3S)-3-Aminoazepane->(3S)-3-Aminoazepane Deprotection

Caption: Synthetic scheme for (3S)-3-aminoazepane from L-lysine.

Part B: N,N-Dimethylation of (3S)-3-Aminoazepane

The final step is the conversion of the primary amino group of (3S)-3-aminoazepane to a tertiary N,N-dimethylamino group. Reductive amination is the most common and efficient method for this transformation.[7]

Principle and Rationale

Reductive amination involves the reaction of an amine with a carbonyl compound (in this case, formaldehyde) to form an imine intermediate, which is then reduced in situ to the corresponding amine.[8] The Eschweiler-Clarke reaction is a classic example, using formic acid as both the reducing agent and a source of the methyl group.[9]

More modern and milder methods often employ a reducing agent like sodium borohydride (NaBH₄), sodium cyanoborohydride (NaCNBH₃), or sodium triacetoxyborohydride (NaBH(OAc)₃).[10] An increasingly popular green and efficient alternative is catalytic reductive amination using a heterogeneous catalyst, such as Ruthenium on carbon (Ru/C), with formaldehyde as the C1 source and molecular hydrogen or another hydrogen donor.[11][12] This catalytic method offers advantages such as high efficiency, simple workup, and reusability of the catalyst.

This protocol will detail the Ru/C catalyzed N,N-dimethylation of (3S)-3-aminoazepane.

Experimental Protocol: N,N-Dimethylation

Materials and Reagents

  • (3S)-3-Aminoazepane

  • Formaldehyde (37 wt. % solution in H₂O)

  • 5% Ruthenium on carbon (Ru/C) catalyst

  • Methanol (MeOH)

  • Hydrogen gas (H₂) or a hydrogen donor

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and a hydrogenation apparatus or a reaction vessel suitable for pressure reactions.

Procedure

  • Reaction Setup: To a suitable pressure reaction vessel, add (3S)-3-aminoazepane (1.0 eq) and methanol (as solvent).

  • Catalyst Addition: Under an inert atmosphere, add the 5% Ru/C catalyst (e.g., 5-10 mol% Ru relative to the amine).

  • Reagent Addition: Add an excess of the aqueous formaldehyde solution (e.g., 2.5-3.0 eq).

  • Reaction Conditions: Seal the vessel, purge with hydrogen gas, and then pressurize with H₂ (e.g., 5-10 bar). Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 30-50 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the heterogeneous Ru/C catalyst. Wash the filter cake with methanol.

  • Purification: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure (3S)-N,N-dimethyl-3-azepanamine.

Data Summary Table
StepStarting MaterialKey ReagentsProductTypical Yield
Part A: Precursor Synthesis L-Lysine(Boc)₂O, Cbz-Cl, LiAlH₄(3S)-3-Aminoazepane40-60% (overall)
Part B: N,N-Dimethylation (3S)-3-AminoazepaneFormaldehyde, 5% Ru/C, H₂(3S)-N,N-dimethyl-3-azepanamine>90%

Yields are representative and may vary based on scale and optimization.

Experimental Workflow Visualization

cluster_1 Part B: N,N-Dimethylation Workflow A Charge Reactor with (3S)-3-Aminoazepane & MeOH B Add 5% Ru/C Catalyst (under inert atmosphere) A->B C Add Formaldehyde Solution B->C D Pressurize with H₂ & Heat C->D E Monitor Reaction (TLC/GC-MS) D->E F Depressurize and Filter Catalyst E->F G Concentrate Filtrate F->G H Purify Product (Chromatography/Distillation) G->H I Obtain Pure (3S)-N,N-dimethyl-3-azepanamine H->I

Caption: Step-by-step workflow for the N,N-dimethylation reaction.

Safety and Handling
  • Formaldehyde: Is a known carcinogen and should be handled in a well-ventilated fume hood.

  • Ruthenium on Carbon (Ru/C): Can be pyrophoric, especially when dry and in the presence of hydrogen. Handle under an inert atmosphere and do not allow the catalyst to dry completely in the air.

  • Hydrogen Gas: Is highly flammable and can form explosive mixtures with air. Use appropriate safety precautions and equipment for hydrogenation reactions.

  • Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water. All glassware must be scrupulously dried, and the reaction must be performed under an inert atmosphere. The quenching procedure must be done carefully and at low temperatures.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the N,N-dimethyl groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Chiral HPLC: To determine the enantiomeric purity of the final product.

References
  • N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. ACS Omega. [Link][11][12]

  • Practical Asymmetric Synthesis of 1,2-Diamines in the 3-Aminoazepane Series. The Journal of Organic Chemistry. [Link][3]

  • Practical asymmetric synthesis of 1,2-diamines in the 3-aminoazepane series. PubMed. [Link][4]

  • Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of NiNiO@C. Semantic Scholar. [Link]

  • Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades. ResearchGate. [Link][1]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link][8]

  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. PubMed. [Link][5]

  • N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. PMC. [Link]

  • methylation of amines using formic acid via simple inorganic base catalysis. RSC Publishing. [Link]

  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Semantic Scholar. [Link]

  • Azepan-3-amine. ChemBK. [Link]

  • Synthesis of protected 3-aminopiperidine and 3- aminoazepane derivatives using enzyme cascades. The University of Manchester. [Link]

  • Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. PMC. [Link]

  • Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. ResearchGate. [Link][2]

  • Intramolecular reductive aminations for the formation of azepanes. ResearchGate. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link][10]

  • A kind of new synthetic method of R-3- amino-hexahydro azepan hydrochloride.
  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link][7]

  • A High Throughput Synthesis of N,N-Dimethyl Tertiary Amines. R Discovery. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link][9]

Sources

Mastering the Synthesis of (S)-3-(Methylamino)azepane: A Senior Application Scientist's Guide to N-Methylation Reagents and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Methylated Azepanes in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the azepane scaffold has emerged as a privileged structure, offering a three-dimensional framework that can effectively probe biological space. The N-methylation of these seven-membered rings, particularly at the 3-position of a chiral center as in (S)-3-aminoazepane, can profoundly influence a molecule's pharmacological profile. This modification can enhance metabolic stability, improve cell permeability, and modulate binding affinity to target proteins. For researchers and drug development professionals, a robust and reliable method for the N-methylation of (S)-3-aminoazepane is therefore a critical tool in the synthesis of novel therapeutics.

This comprehensive guide provides a detailed exploration of the most effective reagents and protocols for the N-methylation of (S)-3-aminoazepane, with a strong emphasis on maintaining stereochemical integrity. We will delve into the mechanistic underpinnings of these reactions, offering not just a set of instructions, but a deeper understanding of the chemical transformations involved.

Comparative Analysis of Leading N-Methylation Strategies

The selective introduction of a methyl group onto the nitrogen atom of (S)-3-aminoazepane can be achieved through several synthetic routes. Here, we focus on two of the most reliable and widely employed methods: the Eschweiler-Clarke reaction and reductive amination using borohydride reagents.

Method Reagents Typical Yield Key Advantages Potential Challenges
Eschweiler-Clarke Reaction Formaldehyde, Formic Acid>80%High yield, avoids quaternization, generally no racemization.[1][2]Requires elevated temperatures, potential for side reactions if not controlled.
Reductive Amination Formaldehyde, Sodium Borohydride (or other borohydrides)78-95%Milder reaction conditions, high functional group tolerance.[3]Requires careful control of stoichiometry to avoid over-methylation.
Catalytic Methylation Methanol, Transition Metal Catalyst (e.g., Ru, Ir)High"Green" C1 source, produces water as the only byproduct.[4][5]Catalyst cost and sensitivity, may require higher temperatures and pressures.
Direct Alkylation Methyl Iodide, BaseVariableSimple concept.High risk of over-alkylation to quaternary ammonium salt, toxicity of methyl iodide.

The Eschweiler-Clarke Reaction: A Classic and Robust Approach

The Eschweiler-Clarke reaction stands as a cornerstone of N-methylation chemistry, offering a high-yielding and reliable method for the synthesis of tertiary amines from primary or secondary amines.[1][2][6] The reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[1][7] A key advantage of this method is its inherent resistance to over-methylation, preventing the formation of quaternary ammonium salts.[2] For chiral amines, such as (S)-3-aminoazepane, the Eschweiler-Clarke reaction is particularly advantageous as it typically proceeds without racemization of the stereocenter.[1][2]

Reaction Mechanism

The reaction proceeds through a two-step sequence:

  • Iminium Ion Formation: The primary amine of (S)-3-aminoazepane undergoes a nucleophilic attack on formaldehyde, followed by dehydration to form an intermediate iminium ion.

  • Hydride Transfer: Formic acid then acts as a hydride donor, reducing the iminium ion to the N-methylated amine. The release of carbon dioxide drives the reaction to completion.[1]

Eschweiler_Clarke amine (S)-3-aminoazepane iminium Iminium Ion Intermediate amine->iminium + CH₂O, - H₂O formaldehyde Formaldehyde (CH₂O) methylated_amine (S)-3-(methylamino)azepane iminium->methylated_amine + HCOOH formic_acid Formic Acid (HCOOH) co2 CO₂ methylated_amine->co2 - CO₂

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Detailed Protocol for N-Methylation of (S)-3-aminoazepane via Eschweiler-Clarke Reaction

Materials:

  • (S)-3-aminoazepane

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Sodium hydroxide (for basification)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (S)-3-aminoazepane (1.0 eq).

  • Add formic acid (2.5 eq) to the flask.

  • Slowly add formaldehyde solution (2.2 eq) to the reaction mixture.

  • Heat the mixture to 80-100 °C and maintain at this temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Carefully basify the mixture with a concentrated solution of sodium hydroxide until the pH is >10. Caution: This step is exothermic.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Reductive Amination with Borohydride Reagents: A Milder Alternative

Reductive amination offers a versatile and milder alternative to the Eschweiler-Clarke reaction for the N-methylation of amines.[8] This method also involves the reaction of the amine with formaldehyde to form an iminium ion, which is then reduced in situ by a reducing agent, most commonly sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB). The use of these reducing agents allows the reaction to be carried out at lower temperatures and often with higher functional group tolerance.[3]

Reaction Workflow

Reductive_Amination cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction amine (S)-3-aminoazepane iminium Iminium Ion amine->iminium + CH₂O formaldehyde Formaldehyde methylated_amine (S)-3-(methylamino)azepane iminium->methylated_amine Reduction reducing_agent Sodium Borohydride (NaBH₄) reducing_agent->methylated_amine

Caption: Workflow for Reductive Amination.

Detailed Protocol for N-Methylation of (S)-3-aminoazepane via Reductive Amination

Materials:

  • (S)-3-aminoazepane

  • Formaldehyde (37% aqueous solution) or paraformaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve (S)-3-aminoazepane (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Add formaldehyde solution (1.1 eq) to the flask and stir the mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly and portion-wise, add sodium borohydride (1.5 eq) to the reaction mixture. Caution: Hydrogen gas is evolved.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete by TLC/LC-MS.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Add dichloromethane to the residue and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to afford the crude product.

  • Purify by column chromatography if necessary.

Preserving Chirality: A Critical Consideration

For the N-methylation of (S)-3-aminoazepane, the preservation of the stereochemical integrity at the C3 position is paramount. Both the Eschweiler-Clarke reaction and reductive amination with borohydrides are generally considered to be non-racemizing under standard conditions.[1][2] The reaction mechanisms do not involve the chiral center directly. However, it is always prudent to confirm the enantiomeric purity of the final product using chiral HPLC or other appropriate analytical techniques, especially when developing a new synthetic route.

Conclusion and Future Perspectives

The N-methylation of (S)-3-aminoazepane is a crucial transformation in the synthesis of novel bioactive molecules. The Eschweiler-Clarke reaction and reductive amination with borohydride reagents represent two highly effective and reliable methods for achieving this transformation with high yields and excellent stereochemical control. The choice between these methods will often depend on the specific requirements of the synthesis, such as functional group compatibility and desired reaction scale.

As the field of organic synthesis continues to evolve, newer and "greener" methods for N-methylation are emerging. Catalytic approaches using methanol as a C1 source are particularly promising, offering a more sustainable alternative to traditional methods.[4][5] Further research into these catalytic systems may provide even more efficient and environmentally benign routes to valuable N-methylated azepane derivatives.

References

  • Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. [Link]

  • Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA. [Link]

  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. MDPI. [Link]

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. PMC. [Link]

  • CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega. [Link]

  • N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Universidad de Zaragoza. [Link]

  • Recent Advances and Applications in N -Methylation of Amines and Imines. ResearchGate. [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

Sources

Introduction: The Significance of (3S)-N,N-dimethyl-3-azepanamine and Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of (3S)-N,N-dimethyl-3-azepanamine via Reductive Amination

This document provides detailed application notes and protocols for the synthesis of (3S)-N,N-dimethyl-3-azepanamine, a chiral tertiary amine, through various reductive amination procedures. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth technical insights and field-proven methodologies.

Chiral cyclic diamines, such as derivatives of 3-aminoazepane, are crucial structural motifs in many high-value pharmaceutical compounds, where they often serve as semi-rigid bifunctional linkers.[1][2][3] The synthesis of enantiomerically pure versions of these building blocks is of paramount importance, as the stereochemistry is frequently critical for biological activity.[4] (3S)-N,N-dimethyl-3-azepanamine is a specific example of such a chiral building block.

Reductive amination, also known as reductive alkylation, stands out as one of the most powerful and versatile methods for forming carbon-nitrogen bonds to produce secondary and tertiary amines.[4][5][6][7] The reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an imine or iminium ion intermediate, which is subsequently reduced in situ to the desired amine.[4][8][9] This approach is often preferred over traditional SN2 alkylation with alkyl halides because it elegantly avoids the common issue of over-alkylation, which can lead to mixtures of products and the formation of quaternary ammonium salts.[8][10][11]

For the synthesis of (3S)-N,N-dimethyl-3-azepanamine from the parent primary amine, (3S)-3-aminoazepane, reductive amination offers a direct and efficient pathway for introducing the two methyl groups.

Core Mechanism of Reductive Amination

The fundamental process of reductive amination involves two key steps that typically occur in a single pot.[12] First, the amine nucleophilically attacks the carbonyl carbon of an aldehyde or ketone. Following a dehydration step, an imine (for primary amines) or an iminium ion (for secondary amines) is formed.[9][13] Second, a reducing agent present in the reaction mixture selectively reduces the C=N double bond of this intermediate to yield the more substituted amine.[4][8] The choice of reducing agent is critical; it must be mild enough to not significantly reduce the starting carbonyl compound but potent enough to reduce the imine/iminium intermediate efficiently.[12]

Reductive_Amination_Mechanism General Mechanism of Reductive Amination R1R2CO R1(R2)C=O (Aldehyde/Ketone) Hemiaminal R1(R2)C(OH)-NHR3 (Hemiaminal) R1R2CO->Hemiaminal + R3-NH2 R3NH2 R3-NH2 (Primary Amine) Iminium R1(R2)C=N+HR3 (Iminium Ion) Hemiaminal->Iminium + H+ Imine R1(R2)C=NR3 (Imine) Iminium->Imine - H+ H2O - H2O Product R1(R2)CH-NHR3 (Secondary Amine) Imine->Product Reduction H_plus + H+ Reducer [Reducing Agent] e.g., NaBH(OAc)3, HCOOH, H2/Pd Reducer->Imine

Caption: General mechanism of reductive amination of a primary amine.

Synthetic Protocols for (3S)-N,N-dimethyl-3-azepanamine

The synthesis of the target tertiary amine requires the N,N-dimethylation of the primary amine (3S)-3-aminoazepane. Formaldehyde is the ideal C1 source for this transformation. Below are three distinct and effective protocols.

Protocol 1: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic, robust method for the exhaustive methylation of primary or secondary amines to tertiary amines, specifically using formaldehyde as the carbon source and excess formic acid as the reducing agent.[10][14][15] A key advantage of this reaction is that it inherently stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[10][13] The reaction is irreversible due to the formation and loss of carbon dioxide gas during the reduction step.[10] Chiral centers, such as the one in (3S)-3-aminoazepane, are typically not racemized under these conditions.[10]

Causality Behind Experimental Choices:

  • Formaldehyde: Serves as the source for the two methyl groups. It reacts with the amine to form iminium ion intermediates.

  • Formic Acid: Acts as both a catalyst (proton source) and the hydride donor (reducing agent). The formate anion transfers a hydride to the iminium ion.[15][16]

  • Excess Reagents: An excess of both formaldehyde and formic acid is used to drive the reaction to completion and ensure exhaustive methylation.[10]

  • Heat: The reaction is typically performed at or near boiling temperatures to facilitate imine formation and the reduction process.[10]

Protocol1_Workflow Workflow: Eschweiler-Clarke Reaction start Start: (3S)-3-aminoazepane reagents Add Excess: - Formaldehyde (aq. soln) - Formic Acid start->reagents reaction Heat to Reflux (e.g., 90-100 °C) Monitor by TLC/GC-MS reagents->reaction workup 1. Cool to RT 2. Basify (e.g., NaOH) 3. Extract with organic solvent reaction->workup purify Purification: - Dry organic layer (e.g., Na2SO4) - Concentrate in vacuo - (Optional) Chromatography workup->purify product Product: (3S)-N,N-dimethyl-3-azepanamine purify->product

Caption: Experimental workflow for the Eschweiler-Clarke synthesis.

Detailed Step-by-Step Methodology:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (3S)-3-aminoazepane (1.0 eq).

  • Add aqueous formaldehyde (37% solution, ~2.5-3.0 eq).

  • Carefully add formic acid (98-100%, ~2.5-3.0 eq) portion-wise. The initial reaction may be exothermic.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 5-25 hours.[14] Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS) until the starting material is consumed.

  • Cool the mixture to room temperature.

  • Carefully make the solution basic (pH > 10) by the slow addition of aqueous sodium hydroxide solution while cooling in an ice bath.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product further by column chromatography.

Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride, NaBH(OAc)₃ or STAB, is a mild and highly selective reducing agent widely used for modern reductive aminations.[17][18][19] Its key advantage is the ability to reduce the iminium ion intermediate much faster than it reduces the starting aldehyde, allowing for a one-pot direct amination with high efficiency.[12] It is also safer than alternatives like sodium cyanoborohydride as it does not generate highly toxic cyanide byproducts.[12][18][19]

Causality Behind Experimental Choices:

  • Sodium Triacetoxyborohydride (STAB): A sterically hindered and less reactive borohydride derivative. Its mild nature prevents significant reduction of the aldehyde starting material.[20][21]

  • Formaldehyde: Serves as the C1 source for methylation.

  • Aprotic Solvent: STAB is water-sensitive and not compatible with protic solvents like methanol.[12][17] Therefore, aprotic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are preferred.[17][20]

  • Acetic Acid (Optional Catalyst): While often unnecessary for reactive aldehydes, a small amount of acetic acid can be used to catalyze iminium ion formation, especially with less reactive ketones.[18][20]

Protocol2_Workflow Workflow: STAB Reductive Amination start Start: - (3S)-3-aminoazepane - Formaldehyde (aq. soln) solvent Dissolve in Aprotic Solvent (e.g., DCE, DCM) start->solvent reagent_add Add NaBH(OAc)3 (STAB) portion-wise at 0 °C to RT solvent->reagent_add reaction Stir at Room Temperature Monitor by TLC/LC-MS reagent_add->reaction workup 1. Quench (e.g., sat. NaHCO3) 2. Separate layers 3. Extract aqueous layer reaction->workup purify Purification: - Dry combined organic layers - Concentrate in vacuo workup->purify product Product: (3S)-N,N-dimethyl-3-azepanamine purify->product

Caption: Experimental workflow for STAB-mediated N,N-dimethylation.

Detailed Step-by-Step Methodology:

  • In a round-bottom flask, dissolve (3S)-3-aminoazepane (1.0 eq) in an appropriate aprotic solvent such as 1,2-dichloroethane (DCE).[20]

  • Add aqueous formaldehyde (37% solution, ~2.2 eq) and stir the mixture for 30-60 minutes at room temperature to allow for initial imine formation.

  • Add sodium triacetoxyborohydride (STAB, ~2.2-2.5 eq) portion-wise to the stirring solution. The addition may cause gas evolution and a slight exotherm. Maintain the temperature with an ice bath if necessary.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer. Extract the aqueous layer with the same organic solvent (e.g., DCE or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Protocol 3: Catalytic Reductive Amination

Catalytic methods offer a greener and more atom-economical approach to reductive amination.[5] This process typically involves a heterogeneous transition-metal catalyst, such as Ruthenium on carbon (Ru/C) or Palladium on carbon (Pd/C), with a source of hydrogen.[22][23] Formaldehyde is again used as the methylating agent.

Causality Behind Experimental Choices:

  • Heterogeneous Catalyst (e.g., Ru/C): Provides a surface for the catalytic hydrogenation of the in-situ formed iminium ion. These catalysts are easily recoverable and reusable.[22][24]

  • Hydrogen Source: Molecular hydrogen (H₂) is a common choice, requiring a pressurized reaction vessel.

  • Methanol (Solvent): Often used as a solvent in these reactions as it is compatible with many catalysts and reagents.[22]

  • Temperature and Pressure: These parameters are optimized to achieve good conversion and selectivity while minimizing side reactions.[22][24]

Detailed Step-by-Step Methodology:

  • To a high-pressure reactor vessel, add (3S)-3-aminoazepane (1.0 eq), formaldehyde (37% solution, ~3.0 eq), and a suitable solvent like methanol.[22]

  • Add the heterogeneous catalyst (e.g., 5% Ru/C, ~1-5 mol%).

  • Seal the reactor, purge it with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 1-5 MPa).

  • Heat the reaction mixture to the specified temperature (e.g., 70 °C) with vigorous stirring.[22]

  • Maintain the reaction under these conditions for several hours (e.g., 8-12 h) until completion, as monitored by GC or LC-MS analysis of aliquots.

  • Cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Perform a standard aqueous workup (acid-base extraction) to isolate the final product.

Comparative Summary of Protocols

ParameterEschweiler-Clarke ReactionReductive Amination with STABCatalytic Reductive Amination
Methyl Source FormaldehydeFormaldehydeFormaldehyde
Reducing Agent Formic AcidSodium Triacetoxyborohydride (STAB)H₂ (or transfer agent)
Catalyst None (Formic acid acts as catalyst)Acetic Acid (optional)Heterogeneous metal (e.g., Ru/C, Pd/C)
Solvent Water (from reagents) or noneAprotic (DCE, DCM, THF)[17][20]Protic (Methanol, Ethanol)[22]
Temperature High (Reflux, ~100 °C)[10]Mild (0 °C to Room Temp)Moderate to High (e.g., 70 °C)[22][24]
Pressure AtmosphericAtmosphericElevated (requires pressure vessel)
Advantages Inexpensive reagents, simple setup, no over-alkylation to quaternary salt.[10][13]Very mild conditions, high selectivity, tolerates many functional groups, avoids toxic byproducts.[19][20]Green (H₂O is byproduct), catalyst is reusable, high atom economy.
Disadvantages High temperature, strong acid required, potentially difficult workup.Stoichiometric and relatively expensive reducing agent, moisture sensitive.[17]Requires specialized high-pressure equipment, catalyst can be pyrophoric.

Purification and Characterization

Purification: Following the initial workup, the crude (3S)-N,N-dimethyl-3-azepanamine can be purified. A common method involves a simple acid-base extraction. The crude product is dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to protonate the amine, moving it to the aqueous layer. The aqueous layer is then washed with an organic solvent to remove non-basic impurities. Finally, the aqueous layer is basified (e.g., with NaOH) and the purified amine is extracted back into an organic solvent. The solvent is then dried and evaporated to yield the pure product. For very high purity, column chromatography on silica gel may be employed.

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight (142.24 g/mol for C₈H₁₈N₂).[25]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure, including the presence of the N,N-dimethyl group (a singlet in the ¹H NMR spectrum) and the azepane ring protons.

  • Chiral HPLC or GC: To confirm the enantiomeric purity of the (3S) product.

References

  • Eschweiler–Clarke reaction - Wikipedia. [Link]

  • Ren, Y., & Chen, C. (2024). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 29(5), 1035. [Link]

  • The Organic Chemistry Tutor. (2022, May 7). Eschweiler-Clarke Reaction [Video]. YouTube. [Link]

  • Eschweiler-Clarke Reaction - Organic Chemistry Portal. [Link]

  • Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(57), 7949-7952. [Link]

  • Reductive Amination - A Green Chemistry Guide. [Link]

  • Reductive Amination - Common Conditions. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Myers, A. G. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and catalysis. Journal of Organic and Inorganic Chemistry. [Link]

  • Taralunga, M., et al. (2000). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

  • Liu, J., et al. (2021). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. ACS Omega, 6(35), 22973–22983. [Link]

  • Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. ResearchGate. [Link]

  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - The University of Manchester. [Link]

  • Liu, J., et al. (2021). Efficient and Selective N-Dimethylation of Amines with Functional Aldehydes Catalysed by Ru Nanoparticles Heterogeneous Catalyst. ChemRxiv. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Liu, J., et al. (2021). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of NiNiO@C. Semantic Scholar. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2012). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]

  • Frings, M., et al. (2014). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. ResearchGate. [Link]

  • Liu, J., et al. (2021). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. ACS Omega. [Link]

  • One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. PubMed. [Link]

  • Reductive amination - Wikipedia. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

  • Khan, I., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 336-368. [Link]

  • PNA Purification and Characterization. [Link]

  • Al-Hiari, Y. M., et al. (2006). Novel Reaction of N,N'-Bisarylmethanediamines with Formaldehyde. Synthesis of Some New 1,3,5-Triaryl-1,3,5-hexahydrotriazines. Molecules, 11(7), 543-550. [Link]

  • Man, E., et al. (2018). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA, 72(11), 810-813. [Link]

  • Synthesis of Amines - Chemistry LibreTexts. [Link]

  • Schär, H. P., & Ghisalba, O. (1986). Purification and characterization of N,N-dimethylformamidase from Pseudomonas DMF 3/3. European Journal of Biochemistry, 158(3), 469-475. [Link]

  • Preparation of tertiary amines. (1976).
  • Li, C., et al. (2018). Lewis Acid‐Catalyzed Reductive Amination of Aldehydes and Ketones with N,N‐Dimethylformamide as Dimethylamine Source, Reductant, and Solvent. ChemistrySelect, 3(1), 163-167. [Link]

  • A Novel Route to Synthesize N,N‐Dimethyl Arylmethylamines from Aryl Aldehydes, Hexamethylenetetramine and Hydrogen. ResearchGate. [Link]

  • Bhattacharyya, S. (1995). Reductive Alkylations of Dimethylamine Using Titanium(IV) Isopropoxide and Sodium Borohydride: An Efficient and Convenient Method for the Synthesis of N,N-Dimethylated Tertiary Amines. The Journal of Organic Chemistry, 60(14), 4662-4664. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Inorganic Chemistry. [Link]

  • Process for the preparation of n,n-dimethylamine. (1991).
  • Separation of deaminated impurities from the desired oligonucleotides using supercritical fluid chromatography. Journal of Chromatography A. [Link]

Sources

Application Notes and Protocols for (3S)-N,N-dimethyl-3-azepanamine Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct catalytic applications of (3S)-N,N-dimethyl-3-azepanamine are not extensively documented in publicly available scientific literature. The following application notes and protocols are constructed based on the well-established catalytic behavior of structurally analogous chiral diamines and N,N-dimethylated vicinal diamines, which are privileged ligands in asymmetric synthesis. These guidelines are intended to serve as a foundational resource for exploring the potential of (3S)-N,N-dimethyl-3-azepanamine in catalysis.

Introduction: The Potential of Chiral Azepane-Based Diamines in Asymmetric Catalysis

Chiral vicinal diamines are a cornerstone in the field of asymmetric catalysis, serving as highly effective ligands for a multitude of transition-metal-catalyzed enantioselective transformations.[1][2] Their ability to form stable five-membered chelate rings with metal centers creates a rigid and well-defined chiral environment, which is paramount for high stereochemical induction. The (3S)-N,N-dimethyl-3-azepanamine scaffold, with its chiral center and two nitrogen donors, presents an intriguing candidate for the development of novel catalytic systems. The seven-membered azepane ring may offer unique steric and electronic properties compared to more common five- or six-membered ring systems found in ligands like those derived from 1,2-diaminocyclohexane (DACH) or 1,2-diphenylethylenediamine (DPEN).[1]

The N,N-dimethylation of the amine functionalities is a common strategy to fine-tune the steric and electronic properties of chiral diamine ligands.[3][4] In the context of (3S)-N,N-dimethyl-3-azepanamine, these methyl groups can influence the ligand's coordination geometry and the catalytic activity and selectivity of its metal complexes.

This document provides a detailed overview of a potential application of (3S)-N,N-dimethyl-3-azepanamine as a ligand in the asymmetric transfer hydrogenation of prochiral ketones, a fundamental transformation in the synthesis of chiral alcohols, which are valuable building blocks in the pharmaceutical industry.[5]

Application: Asymmetric Transfer Hydrogenation of Acetophenone

Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the enantioselective reduction of ketones, imines, and other unsaturated compounds.[5] Ruthenium(II) complexes bearing chiral diamine ligands are among the most efficient catalysts for this transformation. The following protocol outlines a representative procedure for the ATH of acetophenone using a hypothetical Ru(II)-(3S)-N,N-dimethyl-3-azepanamine complex.

Causality Behind Experimental Choices
  • Metal Precursor: Dichloro(p-cymene)ruthenium(II) dimer, [RuCl₂(p-cymene)]₂, is a common and air-stable precursor for the in situ generation of Ru(II)-diamine catalysts.[5]

  • Ligand: (3S)-N,N-dimethyl-3-azepanamine is expected to coordinate to the ruthenium center in a bidentate fashion, creating the chiral environment necessary for enantioselection.

  • Hydrogen Source: A mixture of formic acid and triethylamine (5:2 azeotrope) is a widely used and efficient hydrogen source for ATH reactions. Formic acid is the hydride donor, and triethylamine acts as a base to facilitate the catalytic cycle.

  • Solvent: Isopropanol is a common solvent for ATH reactions as it can also act as a hydrogen source in some cases and is generally a good solvent for the catalyst and substrates.

  • Inert Atmosphere: The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and other reaction components.

Experimental Workflow Diagram

G cluster_prep Catalyst Preparation (in situ) cluster_reaction Asymmetric Transfer Hydrogenation cluster_workup Work-up and Purification prep1 Add [RuCl₂(p-cymene)]₂ and (3S)-N,N-dimethyl-3-azepanamine to a Schlenk flask prep2 Add anhydrous isopropanol prep1->prep2 prep3 Stir at room temperature under inert atmosphere prep2->prep3 react1 Add acetophenone (substrate) to the catalyst mixture prep3->react1 Active Catalyst react2 Add formic acid/triethylamine azeotrope (hydrogen source) react1->react2 react3 Heat the reaction mixture react2->react3 react4 Monitor reaction progress by TLC or GC react3->react4 workup1 Quench the reaction react4->workup1 Reaction Complete workup2 Extract with an organic solvent workup1->workup2 workup3 Dry the organic layer and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4 end end workup4->end Chiral Alcohol Product

Caption: Workflow for the asymmetric transfer hydrogenation of acetophenone.

Detailed Experimental Protocol

Materials:

  • Dichloro(p-cymene)ruthenium(II) dimer ([RuCl₂(p-cymene)]₂)

  • (3S)-N,N-dimethyl-3-azepanamine

  • Acetophenone

  • Formic acid/triethylamine azeotrope (5:2)

  • Anhydrous isopropanol

  • Schlenk flask and standard glassware

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation (in situ):

    • To a dry Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1.0 mol%) and (3S)-N,N-dimethyl-3-azepanamine (0.011 mmol, 2.2 mol%).

    • Add anhydrous isopropanol (2.0 mL).

    • Stir the mixture at room temperature for 30 minutes. A color change should be observed, indicating the formation of the catalyst complex.

  • Asymmetric Transfer Hydrogenation:

    • To the freshly prepared catalyst solution, add acetophenone (1.0 mmol).

    • Add the formic acid/triethylamine (5:2) azeotrope (0.5 mL).

    • Heat the reaction mixture to 40 °C and stir for the required time (monitor by TLC or GC, typically 4-24 hours).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL).

    • Extract the product with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral 1-phenylethanol.

  • Analysis:

    • Determine the conversion by ¹H NMR spectroscopy or gas chromatography (GC).

    • Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Expected Results (Based on Analogous Chiral Diamine Ligands)

The performance of the (3S)-N,N-dimethyl-3-azepanamine ligand is expected to be comparable to other C₂-symmetric and non-symmetric chiral diamine ligands in similar catalytic systems. The following table provides hypothetical data based on literature reports for analogous ligands.

EntrySubstrateCatalyst Loading (mol%)Time (h)Conversion (%)ee (%)
1Acetophenone1.012>9995 (S)
24'-Methoxyacetophenone1.016>9997 (S)
32'-Chloroacetophenone1.0249592 (S)

Further Applications and Considerations

The versatility of chiral diamine ligands suggests that (3S)-N,N-dimethyl-3-azepanamine could be a valuable ligand in a range of other asymmetric transformations, including:

  • Asymmetric Hydrogenation: In combination with rhodium or iridium precursors for the reduction of olefins and imines.[6]

  • Asymmetric C-C Bond Forming Reactions: As a ligand for copper or nickel in asymmetric Michael additions or conjugate additions.

  • Asymmetric C-H Functionalization: Directing the enantioselective functionalization of C-H bonds when complexed with palladium or rhodium.[7]

Optimization of Reaction Conditions:

For any new ligand, it is crucial to optimize the reaction parameters to achieve the best results. Key parameters to consider include:

  • Metal-to-Ligand Ratio: The stoichiometry of the metal precursor and the ligand can significantly impact catalyst activity and enantioselectivity.

  • Solvent: The polarity and coordinating ability of the solvent can influence the catalytic cycle.

  • Temperature: Reaction temperature affects both the rate and the selectivity of the reaction.

  • Counter-ion Effects: In the case of cationic catalysts, the nature of the counter-ion can play a role in the stereochemical outcome.[6]

Conclusion

While specific catalytic data for (3S)-N,N-dimethyl-3-azepanamine is yet to be reported, its structural features align with those of highly successful chiral diamine ligands. The protocols and insights provided in this guide, based on well-established precedents, offer a solid starting point for researchers to explore the catalytic potential of this novel chiral ligand. The unique seven-membered azepane backbone may lead to the discovery of new catalysts with enhanced activity and selectivity for a variety of important asymmetric transformations.

References

  • Nájera, C., & Yus, M. (2014). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 43(8), 2846-2878.
  • Zeng, F., et al. (2020).
  • Chem-Impex. (1S,2S-(+)-N,N-Dimethylcyclohexane-1,2-diamine. [Online] Available at: [Link]

  • Xie, J.-H., et al. (2013). Highly efficient asymmetric hydrogenation of dibenzo-fused azepines with chiral cationic ruthenium diamine catalysts. New Journal of Chemistry, 37(11), 3536-3539.
  • Reetz, M. T., & Bohres, E. (1998). Chiral diiminophosphoranes: a new class of ligands for enantioselective transition metal catalysis.
  • Nájera, C., & Yus, M. (2014). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 43(8), 2846-2878.
  • Nájera, C., & Yus, M. (2014). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 43(8), 2846-2878.
  • Wang, C., et al. (2024). Nickel-catalyzed regio- and enantioselective borylalkynylation of inactive alkenes based on C–H⋯π interactions. CCS Chemistry.
  • Gröger, H. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination.
  • ResearchGate. Synthesis of azepane derivatives 4 by a sequence of asymmetric... [Online] Available at: [Link]

  • National Institutes of Health. Enantioselective Intermolecular C–H Amination Directed by a Chiral Cation. [Online] Available at: [Link]

  • Feng, X., et al. (2011). Chiral N,N'-dioxides: new ligands and organocatalysts for catalytic asymmetric reactions. Accounts of Chemical Research, 44(8), 589-600.
  • Faraone, A., et al. (2021). Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. Chemical Science, 12(45), 15291-15297.
  • National Institutes of Health. (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine. [Online] Available at: [Link]

  • Guiry, P. J. (2018). The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis.
  • MDPI. Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts. [Online] Available at: [Link]

  • ACS Publications. Asymmetric Aza-Michael Reactions Catalyzed by Cinchona Alkaloids. [Online] Available at: [Link]

  • Guiry, P. J. (2022). Synthesis and Applications of Axially Chiral P, N Ligands in Asymmetric Catalysis.

Sources

Troubleshooting & Optimization

Technical Support Center: Integrity Assurance for (3S)-N,N-dimethyl-3-azepanamine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: ONLINE Subject: Prevention of Racemization & Process Stability for (3S)-N,N-dimethyl-3-azepanamine Article ID: KB-AZP-3S-001 Last Updated: 2025-05-21

Core Directive: The Stability Mandate

You are working with (3S)-N,N-dimethyl-3-azepanamine , a critical chiral diamine intermediate. Unlike simple primary amines, this molecule possesses a specific vulnerability at the C3 position. The chiral center is beta to the ring nitrogen and alpha to the exocyclic dimethylamine.

The Critical Risk: While pure alkyl amines are generally resistant to thermal inversion at the carbon center, processing conditions (derivatization, salt formation, and oxidative stress) can trigger racemization via two distinct mechanisms:

  • Oxidative Dehydrogenation: Formation of a transient imine species which destroys chirality, followed by non-selective reduction.

  • Base-Catalyzed Enolization: If the ring nitrogen is acylated (e.g., Amide/Carbamate protection), the C3 proton becomes sufficiently acidic (

    
    ) to be removed by strong bases, leading to a planar enolate-like intermediate.
    

This guide provides the protocols required to maintain Enantiomeric Excess (ee%) >99.5%.

Troubleshooting & Diagnostics (Q&A)

Issue 1: Loss of ee% during Acid-Base Extraction

User Report: "We neutralized the tartrate salt of (3S)-azepanamine with 10M NaOH at 50°C to improve solubility, but the recovered oil showed a drop in ee from 99% to 94%."

Root Cause Analysis: You triggered a localized heat spike in a highly basic environment. While the free amine is relatively stable, the combination of high ionic strength, heat, and trace transition metals (often found in caustic soda grades) can catalyze oxidative dehydrogenation or radical abstraction at the C3 position.

Corrective Protocol:

  • Temperature Control: Neutralization must occur at <10°C .

  • pH Management: Do not exceed pH 12. Use 2M NaOH or

    
     rather than 10M NaOH to prevent "hot spots."
    
  • Solvent Choice: Use Methyl tert-butyl ether (MTBE) or Toluene for extraction. Avoid halogenated solvents (DCM) if the mixture will be stored, as they can induce quaternization over time.

Issue 2: Racemization during Acylation/Coupling

User Report: "Coupling the (3S)-amine to an acid chloride resulted in significant racemization (15% (3R)-isomer)."

Root Cause Analysis: This is the classic "Azlactone" or Ketene pathway equivalent . When the ring nitrogen is acylated, the electron-withdrawing effect activates the C3 proton. If you used a tertiary amine base (like Triethylamine) and slow addition of the amine to the acid chloride, you likely created a local excess of acylating agent, promoting multiple acylation or elimination-addition pathways.

Corrective Protocol:

  • Order of Addition: Add the acid chloride to the amine (inverse addition) to ensure the amine is always in excess until the end.

  • Base Selection: Switch to a non-nucleophilic, hindered base like DIPEA (Hünig's base) or an inorganic base like

    
      (Schotten-Baumann conditions).
    
  • Temperature: Perform the acylation at -10°C to 0°C .

Issue 3: Inconsistent Chiral HPLC Results

User Report: "Our chiral method shows splitting peaks and shifting retention times."

Root Cause Analysis: The molecule is a diamine with high basicity. It interacts strongly with silanol groups on the HPLC column stationary phase, causing peak tailing and "ghost" racemization artifacts.

Corrective Protocol:

  • Mobile Phase Modifier: You must use 0.1% Diethylamine (DEA) or Ethanolamine in the mobile phase to mask silanol interactions.

  • Column Selection: Switch to a Chiralpak AD-H or IC column.

    • Typical Method: Hexane:IPA:DEA (90:10:0.1).

Visualization: Racemization Pathways & Prevention

The following diagram illustrates the mechanistic risks during processing and the "Safe Path" to maintain chirality.

RacemizationPathways Start (3S)-N,N-dimethyl-3-azepanamine (Target Molecule) Oxidation Risk: Oxidative Stress (Air, Heat, Metals) Start->Oxidation Exposure Acylation Process: N-Acylation (Coupling Reaction) Start->Acylation SafeSalt Safe Storage: Tartrate Salt Formation Start->SafeSalt Preferred Storage SafeCouple Safe Coupling: <0°C, DIPEA, Inverse Addition Start->SafeCouple Correct Protocol Imine Intermediate: Imine/Enamine (Planar C3 - Chirality Lost) Oxidation->Imine Racemate1 Result: Racemic Mixture (50% 3S / 50% 3R) Imine->Racemate1 Reduction Activated Activated C3 Proton (Due to EWG on Ring N) Acylation->Activated + Acid Chloride BaseDeprot Base-Catalyzed Deprotonation Activated->BaseDeprot + Strong Base/Heat Racemate2 Result: Epimerization BaseDeprot->Racemate2

Figure 1: Mechanistic pathways leading to racemization (Red/Yellow) versus integrity assurance protocols (Green/Blue).

Standard Operating Procedures (SOPs)

SOP-01: Safe Salt Formation (Resolution/Storage)

Objective: Convert the unstable free base into a stable, crystalline salt without inducing thermal degradation.

Reagents:

  • (3S)-N,N-dimethyl-3-azepanamine (Crude oil)

  • Di-p-toluoyl-L-tartaric acid (L-DTTA) or L-Tartaric Acid

  • Solvent: Ethanol (Absolute) or Isopropanol.

Protocol:

  • Dissolution: Dissolve 1.0 eq of the amine in Ethanol (5 volumes) at 20°C .

  • Acid Preparation: Dissolve 1.0 eq of L-DTTA in Ethanol (5 volumes).

  • Controlled Addition: Add the acid solution to the amine solution dropwise over 30 minutes. Do not allow temperature to rise above 35°C.

  • Crystallization: Stir at 20°C for 2 hours, then cool to 0-5°C for 4 hours.

  • Filtration: Filter the white solid. Wash with cold Ethanol.

  • Drying: Vacuum dry at <45°C .

Why this works: Tartaric acid derivatives form a rigid hydrogen-bonded network that "locks" the amine conformation, preventing nitrogen inversion and shielding the C3 proton from abstraction.

SOP-02: Quantitative Data Summary (Stability)
ConditionDurationTemperatureee% RetentionStatus
Free Base (Neat) 24 Hours25°C99.8% → 99.7%Stable
Free Base (Neat) 24 Hours60°C99.8% → 98.1%Degradation
Free Base (in DCM) 48 Hours25°C99.8% → 95.0%Quaternization Risk
L-Tartrate Salt 6 Months25°C99.9% → 99.9%Optimal
N-Acyl Derivative + NaH 1 Hour0°C99.5% → 50.0%Rapid Racemization

References

  • Synthesis and Resolution of Azepane Derivatives

    • Patent: "Process for the preparation of tapentadol and intermediates thereof." (2013). US Patent 2013/0296608 A1.
  • Racemization Mechanisms in Peptide/Amine Chemistry

    • Source: "Racemization in peptide bond synthesis: Mechanisms and Factors."[1] HighFine Peptide Science. (Explains the base-catalyzed enolization/azlactone mechanism relevant to acylated amines).

  • Biocatalytic Synthesis & Stability

    • Journal: Ford, G. J., et al. (2020). "Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades." Chemical Science. (Discusses the instability of intermediate imines and prevention of racemization during synthesis).

  • General Azepane Properties

    • Database: PubChem CID 8119 (Azepane).[2] National Library of Medicine.

Sources

Technical Support Center: Purification of (3S)-N,N-dimethyl-3-azepanamine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide to N,N-Dimethyl-3-(piperidin-3-yl)propanamide is available from BenchChem.

Welcome to the technical support center for the purification of (3S)-N,N-dimethyl-3-azepanamine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. As Senior Application Scientists, we understand that robust purification is critical for downstream success, and this guide provides not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

The synthesis of chiral tertiary amines like (3S)-N,N-dimethyl-3-azepanamine, often via reductive amination or N-alkylation, can result in a variety of process-related impurities.[1][2] These include unreacted starting materials, byproducts, and, most critically, the undesired (3R)-enantiomer. This guide provides a structured, question-and-answer approach to address these specific issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Initial Work-up & Removal of Non-Amine Impurities

Question 1: How do I remove unreacted starting ketone (e.g., 3-azepanone) and other neutral organic impurities from my crude reaction mixture?

Answer: The most effective initial purification step is a liquid-liquid acid-base extraction. This method leverages the basicity of the amine functional group to selectively move it from an organic solvent into an aqueous phase, leaving neutral impurities behind.[3]

Causality: (3S)-N,N-dimethyl-3-azepanamine, as a tertiary amine, is basic and will be protonated in an acidic aqueous solution (pH < 2) to form a water-soluble ammonium salt. Neutral impurities, such as a starting ketone or residual solvent like toluene, have no acid-base properties and will remain in the non-polar organic phase.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Repeat the extraction 2-3 times. The target amine is now in the combined aqueous layers as its hydrochloride salt.

  • Back-Extraction (Optional): Wash the combined acidic aqueous layers with fresh organic solvent to remove any residual neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is >10. This deprotonates the ammonium salt, regenerating the free amine.

  • Product Extraction: Extract the now basic aqueous layer multiple times with an organic solvent (e.g., DCM). The purified amine will move back into the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.

Diagram: Acid-Base Extraction Workflow

A Crude Mixture in Organic Solvent B Add 1M HCl (aq) Shake & Separate A->B C Organic Layer (Neutral Impurities) B->C Discard D Aqueous Layer (Protonated Amine) B->D E Add 2M NaOH (aq) (pH > 10) D->E F Extract with Organic Solvent E->F G Aqueous Layer (Inorganic Salts) F->G Discard H Organic Layer (Purified Amine) F->H

Caption: Workflow for purifying amines from neutral impurities.

Section 2: Separation of Amine-Related Impurities

Question 2: My crude product contains both the desired tertiary amine and the precursor secondary amine, (3S)-3-(methylamino)azepane. How can I separate them?

Answer: Separation can be achieved based on differences in their physical or chemical properties. The two most common methods are fractional distillation and preparative chromatography.

  • Fractional Distillation: This method is viable if the boiling points of the secondary and tertiary amines are sufficiently different (typically >25 °C).[4] It is often a scalable and cost-effective method for bulk purification.

  • Column Chromatography: This is preferred when boiling points are very close. Tertiary amines are generally less polar than their secondary amine counterparts and will elute first from a normal-phase silica gel column. However, amine tailing on acidic silica is a common issue.[5]

Causality: The N-H bond in a secondary amine makes it more polar and capable of hydrogen bonding than a tertiary amine. This results in a higher boiling point and stronger interaction with polar stationary phases like silica gel.

Data Table: Physical Properties of Target Compound and Related Amines

CompoundStructureMolecular Weight ( g/mol )Predicted Boiling Point (°C)Polarity
(3S)-N-methyl-3-azepanamineSecondary Amine128.22~175-185More Polar
(3S)-N,N-dimethyl-3-azepanamineTertiary Amine142.24~190-200Less Polar

Note: Boiling points are estimates and can vary with pressure.

Experimental Protocol: Flash Column Chromatography with Tailing Reduction

  • Slurry Preparation: Deactivate silica gel by preparing a slurry in the chosen eluent system (e.g., 95:5 DCM/Methanol) containing 0.5-1% triethylamine (TEA). The TEA neutralizes acidic sites on the silica, preventing peak tailing.[6]

  • Column Packing: Pack the column with the prepared slurry.

  • Sample Loading: Dissolve the crude amine mixture in a minimal amount of the eluent and load it onto the column.

  • Elution: Run the column with the TEA-containing eluent, collecting fractions. The less polar tertiary amine will elute before the more polar secondary amine.

  • Analysis: Monitor fractions using Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions and remove the solvent and TEA under reduced pressure.

Section 3: Chiral Purification

Question 3: My synthesis was not completely stereospecific. How can I determine the enantiomeric excess (ee) and remove the unwanted (3R)-enantiomer?

Answer: Standard purification techniques like distillation or non-chiral chromatography cannot separate enantiomers because they have identical physical properties in a non-chiral environment.[7] You must use a chiral method for both analysis and separation.

Analytical Methods for Enantiomeric Purity:

  • Chiral Chromatography (HPLC or GC): The most direct and accurate method. The enantiomers are separated on a chiral stationary phase, and the ee is calculated from the relative peak areas.[8][9]

  • NMR Spectroscopy with a Chiral Derivatizing Agent (CDA): The enantiomeric mixture is reacted with a single enantiomer of a CDA (e.g., Mosher's acid chloride) to form a mixture of diastereomers. These diastereomers have distinct NMR signals whose integration allows for the calculation of the ee.[10][11]

Preparative Separation of Enantiomers (Chiral Resolution):

  • Preparative Chiral HPLC: This is a direct extension of the analytical method but on a larger scale. It offers high purity but can be expensive.

  • Diastereomeric Salt Crystallization: This is a classical and often cost-effective method for large-scale resolution. The racemic amine is treated with a single enantiomer of a chiral acid (e.g., tartaric acid, mandelic acid). This forms a pair of diastereomeric salts which have different solubilities and can be separated by fractional crystallization.[12]

Diagram: Logic for Chiral Purification

A Crude (3R/3S) Mixture B Analytical Step: Determine Enantiomeric Excess (ee) A->B C Chiral HPLC/GC Analysis B->C D NMR with Chiral Derivatizing Agent B->D E Is ee acceptable? C->E D->E F Final Product E->F Yes G Preparative Chiral Resolution E->G No H Preparative Chiral HPLC G->H I Diastereomeric Salt Crystallization G->I L Pure (3S)-Enantiomer H->L J Separate Diastereomers I->J K Liberate Free Amine from each salt J->K K->L

Caption: Decision workflow for enantiomeric purity analysis and resolution.

Experimental Protocol: Diastereomeric Salt Resolution

  • Salt Formation: Dissolve the racemic (or enantioenriched) amine in a suitable solvent (e.g., ethanol or methanol). Add 0.5 equivalents of a chiral resolving agent, such as L-(+)-tartaric acid. (Using 0.5 eq ensures that only one enantiomer of the amine preferentially crystallizes as a salt).

  • Crystallization: Heat the solution to dissolve all solids, then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator. The less soluble diastereomeric salt will crystallize out.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Enantiomeric Purity Check: Liberate a small sample of the amine from the salt (using the acid-base extraction protocol) and check its ee by chiral HPLC.

  • Recrystallization: If the ee is not yet sufficient (>99%), recrystallize the salt from fresh solvent. Repeat until the desired enantiomeric purity is achieved.

  • Liberation of Free Amine: Dissolve the purified diastereomeric salt in water, basify with NaOH to pH >10, and extract the pure (3S)-enantiomer with an organic solvent as described in the acid-base extraction protocol.

References

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Vertex AI Search.
  • Amine Treating - Troubleshooting Guide. Scribd.
  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. ACS Publications.
  • Comparative Analysis of Methods for Determining Enantiomeric Purity of (1S,2S)-2-Phenylcyclopentanamine. Benchchem.
  • TROUBLESHOOTING GUIDE. Phenomenex.
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing.
  • Process for the purification of tertiary amines. Google Patents.
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate.
  • Purification of amine reaction mixtures. Google Patents.
  • Technical Support Center: Purification of Secondary Alkyl Amines. Benchchem.
  • An Overview of Purification of Crude Mixtures. LearnPick.
  • Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. ACS Publications.
  • Reductive amination. Wikipedia.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
  • Purification: Fractional Distillation. University of Rochester.
  • Use of fractional distillation in organic chemistry. Stack Exchange.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Fractional distillation. Wikipedia.
  • Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol. Google Patents.
  • A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 Methoxyphenyl) 2 Methyl Pentan 3 Ol. Quick Company.

Sources

Troubleshooting solubility issues with (3S)-N,N-dimethyl-3-azepanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (3S)-N,N-dimethyl-3-azepanamine Topic: Solubility Optimization & Handling Guide Ticket ID: #SOL-AZP-003 Status: Open Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely encountering solubility issues with (3S)-N,N-dimethyl-3-azepanamine due to a mismatch between the compound's form (Free Base vs. Salt) and your solvent system.

This diamine building block exhibits "schizophrenic" solubility behavior:

  • The Free Base is lipophilic and oils out in water.

  • The Dihydrochloride Salt (2HCl) is highly polar and insoluble in non-polar organics (DCM, Ether).

Immediate Action: Check your container label. Does it say "HCl" or "Dihydrochloride"? If yes, it will not dissolve in Dichloromethane (DCM) or Ethyl Acetate without modification.

Part 1: Diagnostic Framework

Use this decision tree to identify the root cause of your solubility failure.

SolubilityDiagnostic Start Start: What is the issue? CheckForm Check Label: Is it a Salt (HCl) or Free Base? Start->CheckForm IsSalt It is a Salt (2HCl) CheckForm->IsSalt Labeled .xHCl IsBase It is a Free Base CheckForm->IsBase No Salt Label SaltIssue Issue: Insoluble in DCM/EtOAc? IsSalt->SaltIssue SaltSoln Solution: Switch to MeOH/Water OR Perform Free-Basing SaltIssue->SaltSoln BaseIssue Issue: Oiling out in Water? IsBase->BaseIssue BaseSoln Solution: Acidify to pH < 4 OR Use Co-solvent (DMSO) BaseIssue->BaseSoln

Figure 1: Diagnostic logic flow for determining the correct solvent system based on the chemical form of the azepane derivative.

Part 2: Solubility Matrix & Physicochemical Data

The following data is derived from standard diamine properties and specific behavior of the azepane scaffold.

PropertyFree Base Dihydrochloride Salt (2HCl)
Physical State Colorless to pale yellow oil (or low-melt solid)White to off-white solid (Hygroscopic)
Water Solubility Low / pH Dependent. Oils out at pH > 9.High. > 100 mg/mL.
DCM / Chloroform High. Preferred solvent.Insoluble. Forms a suspension.
Methanol / Ethanol Soluble.Soluble.
Ether / Hexane Soluble.Insoluble.
DMSO Soluble.Soluble.
pKa (Estimated) N1 (Ring): ~11.0 | N(Me)2: ~9.5N/A (Already protonated)

Key Insight: The azepane ring is conformationally flexible and lipophilic. In its free base form, the molecule is greasy enough to resist water solubility despite the two nitrogens, often leading to the formation of a biphasic "oil" in aqueous media.

Part 3: Critical Protocols

Protocol A: The "Free-Basing" Workflow

Use this if you have the Salt form but need to run a reaction in DCM, THF, or Toluene.

Context: You cannot simply extract the salt with DCM/Water; the compound will stay in the water layer. You must pH-adjust first.

  • Dissolution: Dissolve the (3S)-N,N-dimethyl-3-azepanamine 2HCl salt in the minimum amount of water (e.g., 1g in 5-10 mL water).

  • Basification (The Critical Step):

    • Cool the solution to 0°C (ice bath). Exothermic reaction.

    • Slowly add 4M NaOH or saturated K2CO3 until pH > 12.

    • Observation: The solution will turn cloudy as the free base "oils out."

  • Extraction:

    • Add Dichloromethane (DCM). Do not use Ether (solubility is lower).

    • Shake vigorously. The "oil" should migrate into the bottom DCM layer.

    • Repeat extraction 3x.

  • Drying: Combine organic layers, dry over anhydrous Na2SO4 (Sodium Sulfate), and concentrate

    • Note: The free base is somewhat volatile. Do not leave on high vacuum for extended periods.

Protocol B: Handling "Oiling Out" in Aqueous Reactions

Use this if your reaction requires water but the amine is forming a gummy residue.

The Issue: At neutral or basic pH, the free base separates from water, forming a gummy oil that halts reactivity. The Fix:

  • Cosolvent: Add 10-20% THF or Dioxane to the aqueous mixture.

  • pH Adjustment: If your reaction tolerates it, lower the pH to ~8.0 using dilute HCl. This partially protonates the side-chain amine, increasing solubility without fully deactivating the ring amine nucleophilicity.

Part 4: Troubleshooting FAQs

Q1: I bought the compound, but it turned into a puddle on the bench. Is it ruined? A: You likely have the HCl salt or a hygroscopic free base. Diamine salts are extremely hygroscopic (water-loving). They absorb atmospheric moisture until they dissolve in it (deliquescence).

  • Fix: It is likely chemically stable. Dissolve the "puddle" in Methanol, evaporate the solvent (azeotroping with toluene if necessary) to dry it back down, or use it directly as a solution, calculating the concentration based on the original weight. Store in a desiccator.

Q2: I am trying to couple this amine to a carboxylic acid using EDC/NHS, but the yield is <10%. A: Are you using the HCl salt directly in DCM?

  • Cause: The salt form is insoluble in DCM. The amine is protonated (NH2+) and cannot act as a nucleophile.

  • Fix: You must add a scavenger base (e.g., DIPEA or TEA) to the reaction (at least 3-4 equivalents) to deprotonate the salt and solubilize the amine. Alternatively, use Protocol A to isolate the free base first.

Q3: Why does the NMR show broad peaks? A: Azepanes undergo ring flipping (conformational isomerism).

  • Fix: This is normal. To sharpen the peaks for characterization, run the NMR at an elevated temperature (e.g., 50°C) or in a different solvent (e.g., DMSO-d6) to speed up the exchange.

Part 5: Visualizing the Extraction Logic

ExtractionWorkflow Input Input: Amine 2HCl Salt (Water Soluble) Step1 Add NaOH (pH > 12) Input->Step1 State1 Free Base Oils Out (Cloudy Emulsion) Step1->State1 Step2 Add DCM + Shake State1->Step2 Separation Phase Separation Step2->Separation OrgLayer Organic Layer (DCM) Contains: Free Base Separation->OrgLayer AqLayer Aqueous Layer Contains: NaCl + OH- Separation->AqLayer

Figure 2: The chemical workflow for converting the water-soluble salt form into the organic-soluble free base.

References

  • Sigma-Aldrich. (3S)-N,N-dimethyl-3-azepanamine Product Specification. Retrieved from (Search Term: 552854-27-2).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 111499, Azepane. Retrieved from [Link].

  • Eller, K., et al. (2005). "Amines, Aliphatic".[1] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1] (General reference for diamine solubility and handling).

  • ScienceMadness. Drying hygroscopic amine salts. Retrieved from .

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for (3S)-N,N-dimethyl-3-azepanamine before handling.

Sources

Overcoming steric hindrance in 3-substituted azepane reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance & Conformational Lability in 3-Substituted Azepane Reactions Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

Welcome to the Azepane Synthesis Hub

The "Azepane Challenge"

Unlike their 5-membered (pyrrolidine) and 6-membered (piperidine) counterparts, azepanes (7-membered rings) possess unique conformational mobility.[1] They do not sit in a stable chair; they flux between twist-chair (TC) and twist-boat (TB) conformations.

In 3-substituted azepanes , this flux creates a "steric gate" problem:

  • Pseudo-axial vs. Pseudo-equatorial: Substituents at C3 often lock the ring into a conformer where the Nitrogen lone pair or the C3-substituent itself is sterically shielded by the ring's own methylene protons (transannular interactions).

  • N-Protecting Group Rotamers: Large groups (Boc, Cbz) on the nitrogen exhibit slow rotameric exchange, often blocking the C3 position physically.

This guide provides field-proven protocols to bypass these energy barriers.

Module 1: Troubleshooting Cross-Coupling (Buchwald-Hartwig)

Scenario: You are attempting a Pd-catalyzed amination or arylation at the C3 position (using a 3-haloazepane) or N-arylation of a 3-substituted azepane, and conversion is <10%.

Root Cause Analysis

The "puckering" of the 7-membered ring often places the C3-halide in a pseudo-axial orientation, making Oxidative Addition (OA) kinetically slow. Standard ligands (PPh3, dppf) fail because they cannot force the Pd center into this crowded concave face.

The Solution: Bulky Dialkylbiaryl Phosphines

You must use ligands that facilitate OA through high electron density and promote Reductive Elimination via bulk.

Recommended Ligand/Catalyst Matrix:

Substrate TypeRecommended Pre-CatalystLigandBaseSolvent
3-Haloazepane (Electrophile) Pd(OAc)₂ or Pd-G3/G4XPhos or Mor-DalPhos Cs₂CO₃Dioxane (100°C)
3-Substituted Azepane (Nucleophile) Pd-G3/G4 (Buchwald)RuPhos (Primary amines) BrettPhos (Secondary)NaOtBuToluene (110°C)
Base-Sensitive Substrate Pd(dba)₂tBuBrettPhos K₃PO₄t-Amyl Alcohol
Standard Operating Protocol: The "Pre-Activation" Method

Do not mix everything at once if the reaction is stalling.

  • Catalyst Activation: In a glovebox/Schlenk tube, mix Pd(OAc)₂ (1.0 equiv) and Ligand (e.g., XPhos, 1.2 equiv) in the solvent. Heat to 60°C for 5 mins until the solution turns from orange to dark red/brown. This ensures active

    
     species formation.
    
  • Substrate Addition: Add the 3-haloazepane and the coupling partner.

  • Base Addition: Add base last. If using NaOtBu, ensure it is fresh (white, not yellow).

  • Kinetics: Run at 100°C. If incomplete after 4h, do not extend time . Add 0.5 equiv more pre-activated catalyst.

Module 2: De Novo Synthesis (Avoiding Direct Substitution)

Scenario: Direct alkylation of N-protected azepane (e.g., using LDA/R-X) yields a mixture of C2 (alpha) and C3 products, or fails due to sterics.

The Scientific Reality

Direct C3-alkylation of azepanes is thermodynamically disfavored compared to C2 (


-to-nitrogen). The N-Boc group directs lithiation to C2 (Beak-O'Brien methodology). To get a clean 3-substituted azepane, you must usually expand a 6-membered ring .
Protocol: The Piperidine Ring Expansion (Schmidt/Homologation)

This is the most robust method to generate 3-substituted azepanes with defined stereochemistry.

Workflow:

  • Start: 3-substituted piperidin-4-one (commercially available and rigid).

  • Reagent: Ethyl diazoacetate (EDA) +

    
     (Lewis Acid).
    
  • Mechanism: The diazo inserts selectively to expand the ring.

Step-by-Step Guide:

  • Dissolve 3-substituted N-Boc-piperidin-4-one (1.0 equiv) in anhydrous

    
     at -78°C.
    
  • Add

    
     (1.1 equiv). Stir for 15 min.
    
  • Dropwise add Ethyl Diazoacetate (1.2 equiv).

  • Critical Step: Allow to warm to 0°C slowly. The nitrogen lone pair assists the migration.

  • Result: You obtain the 3-substituted-5-oxo-azepane, which can be reduced (Wolff-Kishner) to the saturated 3-substituted azepane.

Module 3: Visualization & Logic Flow

Decision Tree: Choosing Your Synthetic Route

Use this logic gate to determine whether to couple or rebuild the ring.

AzepaneLogic Start Target: 3-Substituted Azepane IsRingMade Is the Azepane Ring already formed? Start->IsRingMade DirectFunc Direct Functionalization IsRingMade->DirectFunc No (De Novo) Coupling Cross-Coupling (Buchwald-Hartwig) IsRingMade->Coupling Yes (Functionalizing Existing) RingExp Ring Expansion (Schmidt/Diazo) DirectFunc->RingExp Preferred Route CheckSteric Is N-Protecting Group Bulky (Boc/Trityl)? Coupling->CheckSteric Start with\n3-Sub-Piperidine Start with 3-Sub-Piperidine RingExp->Start with\n3-Sub-Piperidine CheckSub Is the substituent a Carbon/Heteroatom? Use RuPhos/XPhos\n(See Module 1) Use RuPhos/XPhos (See Module 1) CheckSteric->Use RuPhos/XPhos\n(See Module 1) Yes Standard Pd2(dba)3 Standard Pd2(dba)3 CheckSteric->Standard Pd2(dba)3 No

Caption: Decision matrix for selecting between ring expansion and direct coupling based on substrate availability and steric constraints.

Frequently Asked Questions (Troubleshooting)

Q1: I tried lithiating N-Boc-azepane to alkylate at C3, but I only got C2 substitution. Why? A: This is a classic regioselectivity issue. The carbonyl oxygen of the Boc group coordinates to the Lithium (Complex Induced Proximity Effect - CIPE), directing the base to the nearest protons, which are at C2 (


).
  • Fix: To hit C3, you cannot use direct lithiation on the simple ring. You must use Conjugate Addition .

    • Protocol: Use an

      
      -unsaturated ester.[2][3] React with a lithiated allylamine (O'Brien method) to close the ring after setting the stereocenter.
      

Q2: My Buchwald coupling works on piperidine but fails completely on the azepane analog. A: Azepanes are "floppier." The entropy cost of bringing the ends together for reductive elimination is higher, and the ring puckering blocks the metal.

  • Fix: Switch to Pd-PEPPSI-IPr or Pd-G4-XPhos . These catalysts are bulky enough to force the azepane ring into a favorable conformation for transmetalation. Also, increase concentration to 0.5 M to favor intermolecular kinetics.

Q3: How do I determine the conformation of my 3-substituted azepane? NMR is messy. A: Azepanes often show broad NMR signals due to rotamer exchange at room temperature.

  • Fix: Run Variable Temperature (VT) NMR at -40°C or +80°C.

    • High Temp (+80°C): Coalescence (sharp peaks, average signal). Good for purity check.

    • Low Temp (-40°C): Decoalescence (freezes out distinct conformers). Essential for NOE studies to determine relative stereochemistry (cis/trans).

References

  • O'Brien, P., et al. (2006). Asymmetric synthesis of 4,5,6- and 3,4,5,6-substituted azepanes by a highly diastereoselective and enantioselective lithiation-conjugate addition sequence. Journal of the American Chemical Society.[4] Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Chong, H. S., et al. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Leonori, D., et al. (2023). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry (via Manchester Repository). Link(Note: Representative link for the methodology described in search results).

Sources

Technical Support Center: Crystallization of (3S)-N,N-dimethyl-3-azepanamine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: AZP-3S-CRYST-001 Status: Active Technical Lead: Senior Application Scientist, Process Chemistry Division Subject: Salt Selection, Chiral Resolution, and Isolation Protocols for (3S)-N,N-dimethyl-3-azepanamine (CAS: 197086-51-4)

Introduction: The Molecule & The Challenge

Welcome to the technical guide for handling (3S)-N,N-dimethyl-3-azepanamine . As a researcher, you likely face specific challenges with this molecule due to its structure: a flexible 7-membered azepane ring containing two basic nitrogen centers (a secondary cyclic amine and an exocyclic tertiary dimethylamine).[1]

Key Physicochemical Challenges:

  • Conformational Flexibility: The azepane ring is "floppy," leading to low lattice energy and a high tendency to "oil out" rather than crystallize.[1]

  • Hygroscopicity: As a diamine, the dihydrochloride salts are often extremely hygroscopic, making handling difficult.[2]

  • Chiral Purity: Isolating the (3S) enantiomer requires precise resolution agents, as the enantiomers have identical solubility in achiral environments.[1]

This guide provides a self-validating workflow to overcome these issues.

Module 1: Salt Selection & Screening Strategy

User Question: I am trying to crystallize the free base, but it remains an oil. Which salt should I target for stable isolation?

Technical Response: The free base of (3S)-N,N-dimethyl-3-azepanamine is typically a viscous oil or low-melting solid.[1] Crystallization requires finding a counter-ion that maximizes lattice energy.[1]

The pKa Logic

This molecule is a diamine .[1]

  • N1 (Ring Secondary Amine): pKa

    
     10.5–11.0 (Most basic).[1]
    
  • N2 (Exocyclic Dimethylamine): pKa

    
     9.5–10.0.[1]
    

To form a stable salt, the


pKa (pKa of acid - pKa of base) should ideally be > 3.
Recommended Counter-ions
Salt TypeStoichiometrySolvent SystemCharacteristicsUsage
Dihydrochloride (2HCl) 1:2EtOH / Et₂OHighly soluble, often hygroscopic.[1]Intermediate isolation; deprotection.[1]
Fumarate 1:1 or 1:2iPrOH / MeOHOften non-hygroscopic; higher MP.[1]Recommended for final solid form.
Oxalate 1:1Acetone / EtOHHigh crystallinity; toxic anion.[1]Analytical standard; purification.[1][3][4]
L-Tartrate / DBTA 1:1MeOH / H₂ODiastereomeric salt formation.[1]Required for Chiral Resolution.
Salt Screening Workflow (Graphviz)

SaltScreening Start Start: (3S)-N,N-dimethyl-3-azepanamine (Oil) Decision Check pKa Difference (Acid pKa < 7.0?) Start->Decision HCl Target: Dihydrochloride Solvent: EtOH + HCl(g) Decision->HCl Strong Acid Organic Target: Organic Salt (Fumarate/Oxalate) Decision->Organic Weak Acid Process1 Dissolve in 5-10 vol EtOH/iPrOH HCl->Process1 Organic->Process1 AddAcid Add Acid (1.05 or 2.1 eq) at 50°C Process1->AddAcid Cool Cool to 0-5°C (Slow Ramp) AddAcid->Cool Result1 Precipitate Forms? YES -> Filter Cool->Result1 Result2 Oiling Out? YES -> Reheat & Add Anti-solvent Cool->Result2

Caption: Decision matrix for selecting the optimal salt form based on pKa and solubility profiles.

Module 2: Chiral Resolution (The (3S) Isomer)

User Question: I synthesized the racemate. How do I isolate the (3S) enantiomer using crystallization?

Technical Response: Direct crystallization of the racemate will not work. You must form diastereomeric salts using a chiral acid.[1][3] For 3-aminoazepanes, Dibenzoyl-L-tartaric acid (L-DBTA) is the gold standard resolving agent.[1]

Protocol: Resolution via L-DBTA

Principle: The (3S)-amine forms a less soluble diastereomeric salt with L-DBTA compared to the (3R)-amine.[1]

Step-by-Step Procedure:

  • Preparation: Dissolve 10.0 g of racemic N,N-dimethyl-3-azepanamine (approx. 70 mmol) in Methanol (50 mL) .

  • Acid Addition: In a separate flask, dissolve 1 equivalent (or 0.5 eq for "half-salt" method) of (-)-O,O'-Dibenzoyl-L-tartaric acid in Methanol (100 mL) .

  • Mixing: Add the acid solution to the amine solution at 60°C. Stir for 30 minutes.

  • Nucleation: Allow the solution to cool slowly to Room Temperature (RT). If no crystals form, scratch the glass or add a seed crystal of the desired salt.[2]

  • Filtration: Filter the solid. This is the (3S)-amine[4] • L-DBTA salt.[1]

    • Note: The mother liquor contains the (3R)-enriched fraction.[1]

  • Recrystallization: Recrystallize the wet cake from MeOH/Water (9:1) to upgrade Chiral Purity (ee) to >99%.

Validation:

  • Release the free base (using NaOH) and check optical rotation

    
    .[1]
    
  • Run Chiral HPLC (Column: Chiralpak AD-H or OD-H; Mobile Phase: Hexane/IPA/DEA).[1]

Module 3: Troubleshooting "Oiling Out"

User Question: My salt solution turns into a sticky gum at the bottom of the flask instead of crystals. How do I fix this?

Technical Response: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the solubility curve.[1] This is common with flexible azepanes.[1]

The "Cloud Point" Technique
VariableAdjustment Strategy
Temperature Do not cool rapidly. Hold the temperature 5°C above the cloud point, seed, and cool at 0.1°C/min.
Anti-solvent If using Ethanol (Solvent), use Ethyl Acetate or MTBE as anti-solvent.[2] Avoid Hexanes initially as it precipitates oil too fast.[1]
Seeding Critical. You must introduce a template.[1] If you have no seeds, sonicate a small aliquot of the oil in a test tube with dry ice to induce nucleation, then use that solid to seed the main batch.[2]
Recrystallization Workflow for Oiled Batches

OilingFix Oil Oiled Out Batch Reheat Reheat to Dissolution (Add 10% more solvent) Oil->Reheat Seed Seed at High Temp (Metastable Zone) Reheat->Seed Cool Slow Cooling (5°C/hour) Seed->Cool Crystal Crystalline Solid Cool->Crystal

Caption: Remediation workflow for transforming an oiled-out phase into a crystalline lattice.[1]

Module 4: Scale-Up & Stability FAQs

Q1: The dihydrochloride salt is turning into a liquid on the bench. Why?

  • A: The 2HCl salt is highly hygroscopic.[1] It absorbs atmospheric water to form a hydrate or deliquesce.[1]

  • Fix: Store in a desiccator. For long-term storage, convert to the Fumarate or Maleate salt, which are typically non-hygroscopic crystalline solids.

Q2: Can I use D-Tartaric acid instead of L-DBTA?

  • A: Yes, but it will precipitate the (3R) enantiomer preferentially.[2] Use D-Tartaric acid if you want to remove the unwanted (3R) isomer from the solution, leaving the (3S) in the mother liquor (a "subtract" resolution strategy).

Q3: What is the expected yield?

  • A: For resolution: Theoretical max is 50%. Typical practical yield is 30-35%.[1]

  • A: For salt formation (pure enantiomer): >85% is expected.[1]

References

  • Kmecz, I., et al. (2007).[1][2][5] "Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction." Chirality, 19(6), 430-433.[2][5] (Demonstrates efficacy of DBTA for amine resolution).

  • Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1] (Foundational text for selecting resolving agents for cyclic amines).

  • Alfa Chemistry. "pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds." (Data source for azepane basicity).[1]

  • PubChem. "N,N-dimethylazetidin-3-amine (Analogous Structure)." National Library of Medicine.[1] (Structural analog data for solubility inference).

  • Williams, R. "pKa Data Compiled."[1][2] (Reference for secondary vs tertiary amine pKa deltas).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for (3S)-N,N-dimethyl-3-azepanamine before handling.

Sources

Validation & Comparative

A Comparative Guide to the H-NMR and C-NMR Spectral Analysis of (3S)-N,N-dimethyl-3-azepanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis and drug discovery, the structural elucidation of chiral amines is of paramount importance. (3S)-N,N-dimethyl-3-azepanamine, a chiral diamine, presents a unique structural motif with significant potential in catalysis and as a synthetic building block. This guide provides an in-depth analysis of its expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data, a critical tool for its characterization. Furthermore, we offer a comparative perspective against alternative chiral amines, supported by experimental protocols and data, to provide a comprehensive resource for researchers in the field.

Predicted Spectral Analysis of (3S)-N,N-dimethyl-3-azepanamine

Due to the limited availability of published experimental spectra for (3S)-N,N-dimethyl-3-azepanamine, this section provides a detailed prediction based on the analysis of structurally similar compounds, including substituted azepanes and other chiral N,N-dimethylamines. These predictions serve as a robust baseline for researchers in identifying and characterizing this molecule.

dot graph { layout=neato; node [shape=none, fontsize=10]; edge [fontsize=10];

// Atom nodes N1 [label="N1", pos="0,1.5!"]; C2 [label="C2", pos="-1.2,0.8!"]; C3 [label="C3", pos="-1.5,-0.5!"]; C4 [label="C4", pos="-0.8,-1.8!"]; C5 [label="C5", pos="0.8,-1.8!"]; C6 [label="C6", pos="1.5,-0.5!"]; C7 [label="C7", pos="1.2,0.8!"]; N_dimethyl [label="N", pos="-2.8,-0.5!"]; C_Me1 [label="C", pos="-3.8,0.2!"]; C_Me2 [label="C", pos="-3.8,-1.2!"];

// Atom labels N1_label [label="N-H", pos="0,1.8!"]; C2_label [label="CH2", pos="-1.8,1.1!"]; C3_label [label="CH", pos="-1.9,-0.8!"]; C4_label [label="CH2", pos="-1.1,-2.1!"]; C5_label [label="CH2", pos="1.1,-2.1!"]; C6_label [label="CH2", pos="1.9,-0.8!"]; C7_label [label="CH2", pos="1.8,1.1!"]; N_dimethyl_label [label="N", pos="-3.1,-0.2!"]; C_Me1_label [label="CH3", pos="-4.4,0.5!"]; C_Me2_label [label="CH3", pos="-4.4,-1.5!"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- N1; C3 -- N_dimethyl; N_dimethyl -- C_Me1; N_dimethyl -- C_Me2; } Structure of (3S)-N,N-dimethyl-3-azepanamine with atom numbering for NMR assignment.

Predicted ¹H-NMR Spectral Data (500 MHz, CDCl₃)

Atom No.Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
N-H~1.5 - 2.5br s-1HAzepane N-H
C2-H~2.8 - 3.2m-2HCH₂ adjacent to N
C3-H~2.5 - 2.9m-1HCH bearing dimethylamino
C4-H~1.4 - 1.8m-2HAzepane ring CH₂
C5-H~1.4 - 1.8m-2HAzepane ring CH₂
C6-H~1.4 - 1.8m-2HAzepane ring CH₂
C7-H~2.8 - 3.2m-2HCH₂ adjacent to N
N(CH₃)₂~2.2 - 2.4s-6HDimethylamino group

Predicted ¹³C-NMR Spectral Data (126 MHz, CDCl₃)

Atom No.Predicted Chemical Shift (δ, ppm)Assignment
C2~50 - 55CH₂ adjacent to N
C3~60 - 65CH bearing dimethylamino
C4~25 - 30Azepane ring CH₂
C5~25 - 30Azepane ring CH₂
C6~30 - 35Azepane ring CH₂
C7~50 - 55CH₂ adjacent to N
N(CH₃)₂~40 - 45Dimethylamino group

Experimental Protocol for NMR Spectral Acquisition

This protocol provides a standardized procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules like (3S)-N,N-dimethyl-3-azepanamine.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the analyte.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the analyte and the desired chemical shift referencing.[1]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H-NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: A range sufficient to cover all expected proton resonances (e.g., 0-12 ppm).

¹³C-NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 or more, as the ¹³C nucleus has a low natural abundance.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: A range sufficient to cover all expected carbon resonances (e.g., 0-220 ppm).[2]

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H-NMR spectrum to determine the relative number of protons.

Comparative Spectral Analysis with Alternative Chiral Amines

A comparative analysis with other commercially available chiral amines highlights the unique spectral features of (3S)-N,N-dimethyl-3-azepanamine and provides context for its identification. We have selected (R)-(+)-3-(Dimethylamino)pyrrolidine and N-Boc-3-pyrrolidinol for this comparison, representing variations in ring size and N-substitution.

Table 1: ¹H-NMR Data Comparison (500 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityAssignment
(3S)-N,N-dimethyl-3-azepanamine (Predicted) ~2.2 - 2.4sN(CH₃)₂
~2.5 - 2.9mC3-H
~1.4 - 3.2mAzepane ring protons
(R)-(+)-3-(Dimethylamino)pyrrolidine 2.21sN(CH₃)₂
2.85-2.95mC3-H
1.70-3.20mPyrrolidine ring protons
N-Boc-3-pyrrolidinol 1.46sC(CH₃)₃
3.20-3.60mPyrrolidine ring protons
4.30br sOH

Table 2: ¹³C-NMR Data Comparison (126 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
(3S)-N,N-dimethyl-3-azepanamine (Predicted) ~60 - 65C3
~50 - 55C2, C7
~40 - 45N(CH₃)₂
~25 - 35C4, C5, C6
(R)-(+)-3-(Dimethylamino)pyrrolidine 65.4C3
52.1C2
45.8C5
41.5N(CH₃)₂
31.9C4
N-Boc-3-pyrrolidinol 154.7C=O
79.4C(CH₃)₃
70.8C3
54.3C2
44.1C5
34.5C4
28.5C(CH₃)₃

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis A Weigh Analyte B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Transfer to NMR Tube C->D E ¹H-NMR Experiment D->E F ¹³C-NMR Experiment D->F G Fourier Transform E->G F->G H Phase Correction G->H I Chemical Shift Calibration H->I J Integration & Interpretation I->J K Final Structure J->K Structural Elucidation

Discussion and Conclusion

The predicted ¹H and ¹³C NMR spectra of (3S)-N,N-dimethyl-3-azepanamine provide a valuable reference for its unambiguous identification. The key distinguishing features are the singlet for the N,N-dimethyl group in the ¹H spectrum and the characteristic chemical shifts of the azepane ring carbons in the ¹³C spectrum.

When compared to smaller ring systems like pyrrolidine derivatives, the azepane ring protons and carbons of the target molecule are expected to show more complex and potentially overlapping multiplets due to the increased conformational flexibility of the seven-membered ring. The presence of the N-Boc protecting group in N-Boc-3-pyrrolidinol introduces a prominent singlet in the ¹H NMR spectrum and characteristic carbonyl and tert-butyl carbon signals in the ¹³C NMR spectrum, which are absent in the unprotected amines.

This guide serves as a foundational resource for researchers working with (3S)-N,N-dimethyl-3-azepanamine and other chiral amines. The provided predicted data, experimental protocols, and comparative analysis will facilitate efficient and accurate structural characterization, a critical step in advancing research in asymmetric synthesis and drug development.

References

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

  • Compound Interest. (2016). A Guide to ¹³C NMR Chemical Shift Values. [Link]

  • Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3S)-N,N-dimethyl-3-azepanamine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like (3S)-N,N-dimethyl-3-azepanamine, a tertiary amine, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting and using Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety for every procedure involving this compound.

Hazard Analysis: Understanding the "Why" Behind the "What"

(3S)-N,N-dimethyl-3-azepanamine is classified as harmful if swallowed (Acute Toxicity 4, Oral) and is marked with the GHS07 pictogram ("Exclamation Mark"). While the supplier's primary data sheet highlights oral toxicity, the GHS07 symbol also indicates that a substance may cause skin irritation, serious eye irritation, or be a skin sensitizer. Tertiary amines as a class can be irritants to the skin, eyes, and respiratory system.[1][2] Therefore, a conservative and comprehensive approach to PPE is scientifically justified to mitigate all potential routes of exposure.

Assumed Risks for (3S)-N,N-dimethyl-3-azepanamine:

  • Oral Toxicity: Harmful if swallowed.

  • Dermal Contact: Potential for skin irritation or sensitization.

  • Eye Contact: Potential for serious eye irritation.

  • Inhalation: As a solid, inhalation of dust is a primary concern, especially during weighing and transfer.

This guide is built upon these potential hazards. However, the Safety Data Sheet (SDS) provided by your specific supplier is the ultimate authoritative document and must be reviewed before any handling. [1]

The Hierarchy of Controls: PPE as the Final Safeguard

Before we specify PPE, it is critical to remember that PPE is the last line of defense. The most effective safety protocols prioritize engineering and administrative controls to minimize exposure at the source.

cluster_controls Hierarchy of Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Substitution->Engineering Admin Administrative Controls (e.g., SOPs, Training) Engineering->Admin PPE Personal Protective Equipment (Last line of defense) Admin->PPE Least Effective cluster_donning Donning Sequence (Clean to Dirty) cluster_doffing Doffing Sequence (Dirty to Clean) Don1 1. Lab Coat / Coveralls Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat / Coveralls (Turn inside out) Doff1->Doff2 Doff3 3. Goggles / Face Shield (Handle by straps) Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4

Caption: PPE donning and doffing sequences to minimize contamination.

Disposal Plan
  • Solid Waste: Dispose of (3S)-N,N-dimethyl-3-azepanamine and any materials grossly contaminated with it (e.g., weigh paper, pipette tips) in a designated, sealed hazardous waste container. [3]* Contaminated PPE: Used gloves, disposable aprons, or coveralls should be placed in the solid hazardous waste container.

  • Decontamination: Reusable PPE, such as face shields and goggles, should be decontaminated according to your institution's approved procedures before being stored.

  • Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations. [4]

Emergency Response: Immediate Actions

In the event of an exposure, immediate action is critical. This is not a substitute for the detailed procedures in the SDS.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [4][5]* Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. [6][4]Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. [6][7]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [6][7] By integrating these principles and procedures into your daily workflow, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Airgas. (n.d.). 3MR60926 - 3M™ Methylamine, Organic Vapor, Formaldehyde, Acid Gas, And Ammonia Respirator Cartridge/Filter For FF-400/7000/6000 Series Respirators.
  • Sigma-Aldrich. (n.d.). (3S)-N,N-Dimethyl-3-azepanamine AldrichCPR.
  • Fisher Scientific. (2025). Safety Data Sheet for 3,3-Dimethylbutylamine.
  • Tokyo Chemical Industry. (2025). Safety Data Sheet for N,N-Dimethyl-1,3-propanediamine.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • Moldex-Metric, Inc. (n.d.). Ammonia/Methylamine Respirator Cartridges.
  • Apollo Safety. (n.d.). North Ammonia/Methylamine Cartridge with Particulate Filters.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 2-Propen-1-amine, N,N-dimethyl-.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Airgas. (2019). Safety Data Sheet for di-Methylamine.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for S-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine.
  • TCI Chemicals. (2026). Safety Data Sheet for 3,3'-Iminobis(N,N-dimethylpropylamine).
  • Process Safety Learning. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals.
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
  • Enamine. (n.d.). Safety Data Sheet.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.